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Shp2-IN-25

Cat. No.: B15137858
M. Wt: 471.5 g/mol
InChI Key: RZNLHKIZYUAZEQ-HIFRSBDPSA-N
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Description

Shp2-IN-25 is a useful research compound. Its molecular formula is C22H20F3N7S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20F3N7S B15137858 Shp2-IN-25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20F3N7S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[[(3R,5S)-5-phenylpyrrolidin-3-yl]methyl]-5-[[2-(trifluoromethyl)-3-pyridinyl]sulfanyl]-3H-imidazo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1

InChI Key

RZNLHKIZYUAZEQ-HIFRSBDPSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Shp2-IN-25: A Technical Guide to a Potent Allosteric Inhibitor of Protein Tyrosine Phosphatase Shp2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways. It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pathways such as the RAS-MAPK cascade. Dysregulation of Shp2 activity is implicated in various developmental disorders and is a significant driver in the pathogenesis of several cancers. Shp2-IN-25 is a novel and potent allosteric inhibitor of Shp2, offering a valuable tool for studying Shp2 function and as a potential therapeutic agent. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound, also referred to as compound 25 in some literature, is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name ((1R,5S,6r)-3-(3-(4-Chloro-2-methyl-2H-indazol-5-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-6-(4-methylthiazol-2-yl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine[1]
Chemical Formula C23H22ClN9S[1]
Molecular Weight 492.00 g/mol [1]
Appearance Solid
Purity >98% (as reported by commercial vendors)[1]
IC50 5 nM (against full-length wild-type Shp2)[1]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1]
Solubility Soluble in DMSO.

Biological Activity and Mechanism of Action

This compound is a highly potent, allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors bind to a remote pocket, inducing a conformational change that locks the enzyme in an inactive state. This mode of action provides a high degree of selectivity over other protein tyrosine phosphatases.

The primary mechanism of action of this compound involves binding to a tunnel-like allosteric site on the Shp2 protein. This binding stabilizes the auto-inhibited conformation of Shp2, where the N-terminal SH2 domain blocks the active site of the phosphatase domain. By preventing the conformational change required for Shp2 activation, this compound effectively inhibits its downstream signaling functions.

The inhibition of Shp2 by this compound has been shown to disrupt the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. This leads to the suppression of cancer cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and evaluation of this compound, based on published research.

Biochemical Assay: Shp2 Phosphatase Activity Inhibition

This protocol describes an in vitro assay to measure the inhibitory activity of this compound on Shp2 phosphatase.

Materials:

  • Recombinant full-length wild-type Shp2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Plate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 2.5 µL of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.

  • Add 5 µL of Shp2 enzyme solution (at a final concentration of 0.5 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 2.5 µL of DiFMUP substrate (at a final concentration of 100 µM) to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 15 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of p-ERK Levels

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of ERK (a downstream target of Shp2) in a cellular context.

Materials:

  • KYSE-520 cells (or other suitable cancer cell line with an active RAS-MAPK pathway)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH

  • Western blotting reagents and equipment

Procedure:

  • Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control (GAPDH).

Signaling Pathways and Workflows

Shp2 in Receptor Tyrosine Kinase (RTK) Signaling

Shp2 is a critical transducer of signals downstream of RTKs. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2 and the Shp2 phosphatase itself. Shp2 is recruited to phosphorylated receptors or scaffolding proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-MAPK pathway. This compound allosterically inhibits Shp2, preventing this signaling cascade.

SHP2_RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 2. Recruitment Shp2 Shp2 RTK->Shp2 2. Recruitment & Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras 3. Ras Activation Shp2->Ras 4. Positive Regulation Shp2_IN_25 This compound Shp2_IN_25->Shp2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK 5. MAPK Cascade Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 6. Nuclear Translocation Ligand Growth Factor Ligand->RTK 1. Ligand Binding & Activation

Caption: this compound inhibits the RTK-Shp2-RAS-MAPK signaling pathway.

Experimental Workflow for this compound Evaluation

The evaluation of this compound follows a logical progression from initial biochemical characterization to cellular and in vivo studies. This workflow ensures a thorough understanding of the compound's potency, mechanism of action, and potential therapeutic efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Assay (Shp2 Phosphatase Activity) Selectivity_Assay Selectivity Profiling (vs. other PTPs) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Assay (p-ERK Inhibition) Selectivity_Assay->Cellular_Assay Proliferation_Assay Anti-Proliferation Assay (Cancer Cell Lines) Cellular_Assay->Proliferation_Assay PK_Studies Pharmacokinetic (PK) Studies Proliferation_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Start Compound Synthesis (this compound) Start->Biochemical_Assay

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of Shp2, a critical node in oncogenic signaling pathways. Its well-defined mechanism of action and demonstrated cellular activity make it an invaluable research tool for dissecting the complex roles of Shp2 in health and disease. Furthermore, its promising profile warrants further investigation as a potential therapeutic agent for the treatment of cancers driven by aberrant Shp2 signaling. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage this compound in their studies.

References

The Cellular Target of SHP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "Shp2-IN-25." The following guide provides a comprehensive overview of the cellular target of SHP2 inhibitors, using the well-characterized allosteric inhibitor SHP099 as a primary example to illustrate the principles of target engagement, mechanism of action, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of multiple pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT cascades, which are fundamental to cell growth, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in numerous cancers.[1][4] This has established SHP2 as a compelling therapeutic target in oncology. This guide details the structure and function of SHP2, the mechanism of its inhibition by allosteric modulators, and the experimental protocols used to characterize these inhibitors.

SHP2: Structure, Function, and Role in Disease

Molecular Structure

SHP2 is comprised of three primary domains: two tandem N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) catalytic domain.[1][5] A C-terminal tail contains tyrosine phosphorylation sites that are involved in regulating SHP2 activity.[1][5]

Under basal conditions, SHP2 exists in an autoinhibited, closed conformation.[3][5] In this state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate binding and catalytic activity.[5]

Cellular Function and Signaling

SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs).[6][7] Upon ligand binding and activation of an RTK, phosphotyrosine residues on the receptor or associated scaffolding proteins serve as docking sites for the SHP2 SH2 domains.[8][9] This binding event induces a conformational change in SHP2, relieving the autoinhibition and exposing the PTP active site.[5] The now active SHP2 can dephosphorylate its substrates, a key step in propagating the signal downstream, most notably to activate the RAS/MAPK pathway.[3][7]

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive 2. Recruitment & Activation Grb2 Grb2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP 4. Guanine Nucleotide Exchange RAF RAF RAS_GTP->RAF 5. MAPK Cascade SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Grb2 3. Dephosphorylation of docking site MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Transcription Gene Transcription (Proliferation, Survival) ERK_nucleus->Transcription 6. Regulation of Transcription GrowthFactor Growth Factor GrowthFactor->RTK 1. Ligand Binding

Caption: Simplified SHP2 Signaling Pathway in RTK signaling.
Role in Cancer

Gain-of-function mutations in PTPN11 or overexpression of wild-type SHP2 can lead to hyperactivation of the RAS/MAPK pathway, promoting uncontrolled cell proliferation and survival, which are hallmarks of cancer.[1][4] SHP2 is implicated in a wide range of solid tumors and hematological malignancies.[4]

Mechanism of Action of Allosteric SHP2 Inhibitors

Given the highly conserved and charged nature of the PTP active site, developing selective orthosteric inhibitors has been challenging. A breakthrough in SHP2-targeted therapy came with the discovery of allosteric inhibitors, such as SHP099.

These inhibitors do not bind to the catalytic site but rather to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive conformation. By binding to this allosteric site, the inhibitor "locks" SHP2 in its closed, autoinhibited state, preventing its activation even in the presence of upstream signals.

SHP2_Inhibition_Mechanism cluster_activation Normal Activation cluster_inhibition Allosteric Inhibition SHP2_inactive SHP2 (Inactive) 'Closed' SHP2_active SHP2 (Active) 'Open' SHP2_inactive->SHP2_active Binding to SH2 domains pY_peptide Phosphotyrosine Peptide Catalytic Activity Catalytic Activity SHP2_active->Catalytic Activity SHP2_inactive_inhibited SHP2 (Inactive) 'Closed' SHP2_locked SHP2 (Locked) 'Stabilized Closed' SHP2_inactive_inhibited->SHP2_locked Binding to allosteric site SHP099 Allosteric Inhibitor (e.g., SHP099) No Catalytic Activity No Catalytic Activity SHP2_locked->No Catalytic Activity

Caption: Mechanism of SHP2 Allosteric Inhibition.

Quantitative Data for a Representative SHP2 Inhibitor: SHP099

The following tables summarize key quantitative data for the allosteric inhibitor SHP099.

Biochemical Potency of SHP099 IC50 (µM)
SHP2 (Wild-Type)0.690[10]
SHP2 (D61Y mutant)1.241[10]
SHP2 (E69K mutant)0.416[10]
SHP2 (A72V mutant)1.968[10]
SHP2 (E76K mutant)2.896[10]
Cellular Activity of SHP099 IC50 (µM)
MV4-11 (AML cell line)0.32[10]
TF-1 (Erythroleukemia cell line)1.73[10]

Experimental Protocols for Inhibitor Characterization

A robust characterization of a novel SHP2 inhibitor requires a multi-faceted approach, from biochemical validation to cellular target engagement and pathway modulation analysis.

Experimental_Workflow Start Novel Compound BiochemAssay 1. Biochemical Assay (Phosphatase Activity) Start->BiochemAssay BindingAssay 2. Binding Assay (e.g., SPR) BiochemAssay->BindingAssay Determine IC50 CETSA 3. Cellular Target Engagement (CETSA) BindingAssay->CETSA Determine Kd PathwayAnalysis 4. Pathway Analysis (Western Blot for p-ERK) CETSA->PathwayAnalysis Confirm Target Binding in Cells CellViability 5. Cellular Phenotype (Viability/Proliferation Assay) PathwayAnalysis->CellViability Confirm Pathway Inhibition LeadCandidate Lead Candidate CellViability->LeadCandidate Determine Cellular Efficacy

Caption: General Experimental Workflow for SHP2 Inhibitor Characterization.
Biochemical Phosphatase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the enzymatic activity of recombinant SHP2 protein.

Methodology:

  • Reagents and Materials:

    • Recombinant full-length SHP2 protein (wild-type or mutant).

    • Phosphatase substrate, e.g., DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

    • Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

    • Test compound serially diluted in DMSO.

    • 384-well assay plates (black, low-volume).

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Add 2.5 µL of assay buffer containing recombinant SHP2 to each well of the 384-well plate.

    • Add 50 nL of the test compound from the dilution series using an acoustic liquid handler or manual pipetting.

    • Incubate the enzyme and compound for 30 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the DiFMUP substrate solution.

    • Monitor the fluorescence signal (Excitation/Emission ~355/460 nm) every minute for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD) of the compound to SHP2.[11][12][13][14][15]

Methodology:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Recombinant SHP2 protein.

    • Running buffer (e.g., HBS-EP+).

    • Test compound serially diluted in running buffer.

  • Procedure:

    • Immobilize recombinant SHP2 onto the sensor chip surface via amine coupling.

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of the test compound over the sensor surface to monitor the association phase.

    • Switch to running buffer flow to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine).

    • Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of the compound to SHP2 in a cellular context by measuring changes in the protein's thermal stability.[16][17][18][19][20]

Methodology:

  • Reagents and Materials:

    • Cell line expressing endogenous or over-expressed tagged SHP2.

    • Cell culture medium and reagents.

    • Test compound.

    • PBS and lysis buffer with protease inhibitors.

    • PCR tubes or 96/384-well PCR plates.

    • Thermocycler.

    • SDS-PAGE and Western blot reagents.

    • Anti-SHP2 antibody.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

    • Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes/plates.

    • Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blot for Pathway Modulation

Objective: To assess the functional consequence of SHP2 inhibition on downstream signaling, typically by measuring the phosphorylation status of ERK (p-ERK).

Methodology:

  • Reagents and Materials:

    • Cell line known to have an active RAS/MAPK pathway.

    • Growth factors (e.g., EGF, FGF) for stimulation.

    • Test compound.

    • Lysis buffer, SDS-PAGE and Western blot reagents.

    • Primary antibodies: anti-p-ERK, anti-total-ERK, anti-SHP2, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Procedure:

    • Seed cells and grow overnight.

    • Serum-starve the cells for 4-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 5-10 minutes to activate the pathway.

    • Immediately wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the p-ERK signal relative to total ERK and the loading control to determine the dose-dependent inhibition of pathway signaling.[21]

References

The Discovery and Development of Shp2-IN-25: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and development of Shp2-IN-25, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated cancer target. This compound, also identified as Compound 6, emerged from an innovative "Direct-to-Biology" (D2B) high-throughput screening platform. This guide will cover the discovery, mechanism of action, and the available biochemical data for this compound, along with generalized experimental protocols relevant to its characterization.

Introduction to SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway.[1][2] It is a key regulator of cell growth, differentiation, and survival.[3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia and solid tumors.[3]

SHP2 cycles between an inactive, autoinhibited conformation and an active, open conformation.[4] In the inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[4] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins, leading to a conformational change that exposes the catalytic site.[4] Allosteric inhibitors of SHP2, such as this compound, function by stabilizing the inactive conformation, thereby preventing its activation.[4][5]

Discovery of this compound: The "Direct-to-Biology" Platform

This compound was identified through a novel high-throughput "Direct-to-Biology" (D2B) platform, as described by Ponzi S, et al.[4][5][6] This innovative workflow integrates the synthesis and biological evaluation of compounds without the need for purification of the crude reaction products.[4][5] This approach significantly accelerates the hit-to-lead optimization process in drug discovery.

The core of the D2B platform for the discovery of this compound involved a library of imidazopyrazine analogs.[6] Structural diversity was introduced via a Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] The unpurified reaction mixtures were then directly subjected to biological screening for SHP2 inhibition.[5]

Experimental Workflow: Direct-to-Biology (D2B) Platform

D2B_Workflow cluster_synthesis Automated Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification start Starting Materials (Imidazopyrazine Core) synthesis Parallel Synthesis (in microtiter plates) start->synthesis reagents Diverse Reagents (for SNAr Reaction) reagents->synthesis crude Crude Reaction Mixtures synthesis->crude assay Biochemical Assay (SHP2 Inhibition) crude->assay data Activity Data assay->data analysis SAR Analysis data->analysis hit Hit Compound (e.g., this compound) analysis->hit

Figure 1: Simplified workflow of the Direct-to-Biology (D2B) platform.

Quantitative Data for this compound

This compound was identified as a potent allosteric inhibitor of SHP2. The key quantitative data reported for this compound is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Assay TypeReference
This compound (Compound 6) SHP2225Biochemical7[4]

Mechanism of Action: Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor. Instead of competing with the substrate at the catalytic active site, it binds to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the autoinhibited conformation of SHP2, preventing the conformational change required for its activation.[4]

Signaling Pathway: SHP2 Allosteric Inhibition

SHP2_Inhibition cluster_activation SHP2 Activation cluster_inhibition Allosteric Inhibition RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, Phosphorylated) RTK_inactive->RTK_active Growth Factor SHP2_inactive SHP2 (Autoinhibited) RTK_active->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_locked SHP2 (Locked Inactive) SHP2_inactive->SHP2_locked Stabilization Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos Activation Ras Ras Grb2_Sos->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Shp2_IN_25 This compound Shp2_IN_25->SHP2_inactive SHP2_locked->Grb2_Sos Inhibition

Figure 2: Mechanism of SHP2 activation and allosteric inhibition by this compound.

Experimental Protocols

While the specific, detailed protocols for the synthesis and evaluation of this compound are contained within the primary publication by Ponzi et al., which is not publicly available in its entirety, this section outlines generalized methodologies for the key experiments involved in the characterization of SHP2 inhibitors.

General Synthesis of Imidazopyrazine Analogs via SNAr Reaction

The synthesis of the imidazopyrazine library, from which this compound was identified, likely involved a Nucleophilic Aromatic Substitution (SNAr) reaction. A general procedure would be as follows:

  • Starting Material: A suitable chloro-substituted imidazopyrazine core.

  • Nucleophile: A diverse library of amines or other nucleophiles.

  • Reaction Conditions: The imidazopyrazine core and the nucleophile are reacted in a suitable solvent (e.g., DMSO, DMF) often in the presence of a non-nucleophilic base (e.g., DIPEA) at an elevated temperature.

  • Work-up (for traditional synthesis): The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification (for traditional synthesis): The crude product is purified by column chromatography.

  • Direct-to-Biology Approach: For the D2B workflow, the reaction is performed on a small scale in a microtiter plate. After the reaction is complete, the crude mixture is diluted and directly used in the biological assay without work-up or purification.

Biochemical Assay for SHP2 Inhibition (General Protocol)

A common method to assess SHP2 enzymatic activity is a fluorescence-based assay using a phosphatase substrate.

  • Reagents and Buffers:

    • Recombinant human SHP2 enzyme.

    • Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT, pH 7.2).

    • Fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Test compounds (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • The SHP2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer in a 384-well plate for a specified time (e.g., 15-30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.

  • Data Analysis:

    • The percent inhibition for each concentration of the test compound is calculated relative to a DMSO control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for SHP2 Target Engagement (General Protocol - CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.

  • Cell Culture and Treatment:

    • A suitable cell line is cultured to a desired confluency.

    • Cells are treated with the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a specific time.

  • Thermal Shift Protocol:

    • The treated cells are harvested, washed, and resuspended in a suitable buffer.

    • The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

    • The samples are then rapidly cooled.

  • Protein Extraction and Analysis:

    • Cells are lysed (e.g., by freeze-thaw cycles).

    • The soluble fraction of the protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble SHP2 protein in the supernatant is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble SHP2 as a function of temperature.

    • Binding of the inhibitor to SHP2 is expected to stabilize the protein, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift is indicative of the target engagement.

Conclusion

This compound is a promising allosteric inhibitor of SHP2 discovered through an efficient "Direct-to-Biology" screening platform. Its nanomolar potency in biochemical assays highlights its potential as a lead compound for the development of novel cancer therapeutics. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of similar SHP2 inhibitors. Further investigation into the cellular activity, selectivity, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Allosteric Inhibition of SHP2: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs).[] Its role in regulating cellular proliferation, differentiation, and survival through pathways such as the RAS-MAPK cascade has established it as a key oncology target.[][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and cancers.[3] The discovery of allosteric inhibitors, which lock SHP2 in an inactive conformation, has opened a new therapeutic avenue, circumventing the challenges associated with developing active-site inhibitors for phosphatases.[4][5] This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by small molecules, focusing on the mechanism of action, key signaling pathways, quantitative data for prominent inhibitors, and detailed experimental protocols relevant to their discovery and characterization.

Introduction to SHP2 and its Allosteric Regulation

SHP2 is comprised of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[3] In its basal state, the N-SH2 domain directly interacts with the PTP domain, sterically blocking the active site and rendering the enzyme catalytically inactive.[3] This autoinhibited conformation is disrupted upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that releases the PTP domain and activates the phosphatase.

Allosteric inhibitors of SHP2 capitalize on this natural regulatory mechanism. They bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation.[4] This mode of inhibition offers high selectivity over other phosphatases, including the closely related SHP1, and provides a novel strategy to modulate SHP2 activity in a therapeutic setting.[3]

SHP2 Signaling Pathways

SHP2 is a pivotal node in multiple signaling cascades critical for cell fate decisions. A comprehensive understanding of these pathways is essential for elucidating the mechanism of action of SHP2 inhibitors and identifying potential combination therapy strategies.

RAS-MAPK Pathway

The RAS-MAPK pathway is a cornerstone of cell proliferation and survival signaling. SHP2 is a key activator of this pathway downstream of most RTKs. Upon growth factor stimulation, SHP2 is recruited to phosphorylated docking proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.

SHP2_RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 (Active) RTK->SHP2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Allosteric Inhibitor SHP2_Inactive SHP2 (Inactive) Inhibitor->SHP2_Inactive Stabilizes

Caption: SHP2 activation of the RAS-MAPK pathway and its inhibition.

Quantitative Data for Allosteric SHP2 Inhibitors

The development of potent and selective allosteric SHP2 inhibitors has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for some of the most well-characterized compounds.

CompoundTargetIC50 (nM)Kd (nM)Reference(s)
SHP099 SHP2 (WT)71-[4]
SHP2 (E76K)1412-[4]
TNO155 SHP2 (WT)11-[]
RMC-4630 SHP2--[6]
JAB-3068 SHP2--[3]
IACS-13909 SHP215.7-[]
TK-453 SHP2 (WT)18.76150[4]
SHP2 (E76K)179-[4]

Note: IC50 and Kd values can vary depending on the specific assay conditions. This table provides representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of allosteric SHP2 inhibitors.

Biochemical Assay: SHP2 Phosphatase Activity

This protocol describes a fluorescence-based assay to measure the enzymatic activity of SHP2 and the potency of inhibitors using a surrogate substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[3]

Materials:

  • Recombinant full-length SHP2 protein

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific)

  • Bis-phosphorylated peptide activator (e.g., dually phosphorylated IRS-1-derived peptide)

  • Test compounds (allosteric inhibitors)

  • 384-well black, low-volume microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound. For the positive control (no inhibition) and negative control (no enzyme), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

  • Prepare the SHP2 enzyme solution by diluting recombinant SHP2 and the activating peptide in Assay Buffer to the desired final concentrations (e.g., 0.5 nM SHP2, 1 µM activating peptide).

  • Add 10 µL of the SHP2 enzyme solution to each well containing the test compound and the positive control. Add 10 µL of Assay Buffer to the negative control wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare the DiFMUP substrate solution in Assay Buffer (e.g., 100 µM).

  • Initiate the reaction by adding 5 µL of the DiFMUP substrate solution to all wells.

  • Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 15-30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7][8]

Materials:

  • Cultured cells expressing endogenous or over-expressed SHP2

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Anti-SHP2 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes). A temperature gradient is typically used to determine the optimal melting temperature.

  • Cool the samples on ice.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

  • Quantify the band intensities.

  • Plot the fraction of soluble SHP2 as a function of temperature for each compound concentration.

  • The shift in the melting curve in the presence of the compound indicates target stabilization and engagement.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule inhibitor and the target protein.[9][10][11]

Materials:

  • Purified, high-concentration SHP2 protein

  • Test compound (inhibitor)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Isothermal titration calorimeter (e.g., Malvern MicroCal iTC200)

Procedure:

  • Thoroughly dialyze the purified SHP2 protein against the ITC buffer.

  • Dissolve the test compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions and is kept to a minimum (<5%).

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the SHP2 protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).

  • Load the ligand solution into the injection syringe (typically at a concentration 10-15 times higher than the protein concentration).

  • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, which will be discarded during data analysis.

  • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.

  • The instrument measures the heat change upon each injection.

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Drug Discovery Workflow and Logic

The discovery and development of allosteric SHP2 inhibitors follow a structured workflow, integrating various experimental and computational techniques.

SHP2_Inhibitor_Discovery_Workflow Target_Validation Target Validation HTS High-Throughput Screening (HTS) Target_Validation->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SBDD Structure-Based Drug Design (SBDD) Hit_to_Lead->SBDD Biochemical_Assays Biochemical Assays (IC50) Hit_to_Lead->Biochemical_Assays Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->SBDD Lead_Opt->Biochemical_Assays Cellular_Assays Cellular Assays (Target Engagement, Pathway Modulation) Lead_Opt->Cellular_Assays ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Clinical Clinical Trials Preclinical->Clinical Preclinical->ADME_Tox In_Vivo In Vivo Efficacy Models Preclinical->In_Vivo

Caption: A generalized workflow for the discovery of allosteric SHP2 inhibitors.

Conclusion

The allosteric inhibition of SHP2 represents a paradigm shift in targeting protein tyrosine phosphatases, a class of enzymes historically considered "undruggable." The development of potent, selective, and orally bioavailable small molecules that stabilize the autoinhibited conformation of SHP2 has provided promising therapeutic candidates for a range of cancers and other diseases. The continued application of the detailed experimental and computational approaches outlined in this guide will be crucial for the discovery of next-generation SHP2 inhibitors with improved efficacy and safety profiles, ultimately benefiting patients with diseases driven by aberrant SHP2 signaling.

References

In-Depth Technical Guide: Biological Activity of Shp2-IN-25 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, Shp2-IN-25. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its biological activity, the experimental protocols for its evaluation, and its role within key signaling pathways implicated in cancer.

Core Concepts: The Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[2][3] SHP2 acts as a positive regulator of this pathway, and its aberrant activation has been linked to the progression of numerous malignancies, including breast cancer, lung cancer, and leukemia.[4][5][6] Consequently, the development of small molecule inhibitors targeting SHP2 has emerged as a promising therapeutic strategy in oncology.

This compound: An Allosteric Inhibitor of SHP2

This compound, also identified as Compound 6, is a potent, allosteric inhibitor of SHP2.[7] Allosteric inhibitors represent a significant advancement in targeting phosphatases, offering high selectivity by binding to a site distinct from the highly conserved active site. This mechanism of action allows for the stabilization of SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its direct enzymatic inhibition. Further studies are required to fully characterize its activity across a broad range of cancer cell lines.

Inhibitor Alias Inhibitor Type Enzymatic IC50 Reference
This compoundCompound 6Allosteric225 nM[7]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 by 50% in a biochemical assay. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway in which SHP2 is a key component and a typical experimental workflow for evaluating the efficacy of a SHP2 inhibitor like this compound.

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes GTP loading Shp2_IN_25 This compound Shp2_IN_25->SHP2 Inhibition

Caption: The RAS/MAPK signaling cascade initiated by RTK activation. SHP2 positively regulates this pathway, and this activity is blocked by this compound.

Experimental Workflow for SHP2 Inhibitor Evaluation

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability WesternBlot Western Blot Analysis (p-ERK, Total ERK, etc.) Treatment->WesternBlot DataAnalysis Data Analysis (IC50/GI50 Calculation) CellViability->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Efficacy & Mechanism DataAnalysis->Conclusion

Caption: A generalized workflow for assessing the in vitro biological activity of a SHP2 inhibitor in cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SHP2 inhibitors. These protocols are based on established methods in the field and can be adapted for the specific analysis of this compound.

Cell Viability Assay (Luminescent-Based)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound (or other SHP2 inhibitor)

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cancer cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the plate for an additional 72 hours under the same conditions.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Phospho-ERK Inhibition

This protocol is used to assess the effect of a SHP2 inhibitor on the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway.

Materials:

  • Cancer cell lines (e.g., KYSE-520, which has an activating mutation in the RTK, FGFR2)

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for 10-15 minutes to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phospho-ERK inhibition.

Conclusion and Future Directions

This compound is a promising allosteric inhibitor of SHP2 with demonstrated nanomolar potency in enzymatic assays. Its biological activity in cancer cell lines is a critical area of ongoing research. The protocols and pathways detailed in this guide provide a framework for the continued investigation of this compound and other novel SHP2 inhibitors. Future studies should focus on generating comprehensive cell-based activity data across a panel of cancer cell lines with diverse genetic backgrounds to identify sensitive and resistant populations. Furthermore, in vivo studies will be essential to evaluate the therapeutic potential of this compound in preclinical cancer models.

References

The Role of SHP2 in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of SHP2 Signaling, Pathogenic Activation, and Therapeutic Targeting in Cancer

Src Homology region 2-containing Protein tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target in oncology drug development. As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal role in regulating key pathways that drive cell proliferation, survival, and differentiation.[] Its dysregulation, through either mutation or overexpression, is implicated in the pathogenesis of a wide array of solid tumors and hematologic malignancies, making it a central focus for novel therapeutic strategies.[2]

Core Function and Mechanism of Action

SHP2 is a ubiquitously expressed enzyme that contains two N-terminal Src Homology 2 (SH2) domains (N-SH2 and C-SH2), a central Protein Tyrosine Phosphatase (PTP) catalytic domain, and a C-terminal tail.[3] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.[4]

Activation of SHP2 is a multi-step process initiated by upstream signaling, typically from Receptor Tyrosine Kinases (RTKs) or cytokine receptors. This process relieves the auto-inhibition, allowing SHP2 to dephosphorylate its substrates and propagate downstream signals.

Mechanism of SHP2 Activation

SHP2 in Oncogenic Signaling Pathways

SHP2 is a critical positive regulator of the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers.[2] Upon activation by RTKs, SHP2 is recruited to phosphorylated adaptor proteins like GAB1. It then dephosphorylates specific residues that would otherwise recruit RAS GTPase-activating proteins (GAPs), which inactivate RAS. By removing this inhibitory signal, SHP2 sustains RAS in its active, GTP-bound state, leading to the activation of RAF, MEK, and ERK, and ultimately promoting cell proliferation and survival.[2]

Beyond the RAS-MAPK pathway, SHP2 is involved in modulating other crucial signaling networks, including the PI3K-AKT and JAK-STAT pathways, further highlighting its central role as a signaling hub in cancer.[2]

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FBBC05"]; SHP2 [label="SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAB1 [label="GAB1", shape=oval, fillcolor="#FFFFFF"]; RAS [label="RAS", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=note, fillcolor="#F1F3F4"];

// Edges RTK -> GAB1 [label=" phosphorylates "]; GAB1 -> SHP2 [label=" recruits & activates "]; SHP2 -> RAS [label=" promotes activation "]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

SHP2 -> PI3K [label=" modulates "]; PI3K -> AKT; AKT -> Proliferation;

JAK -> STAT; SHP2 -> JAK [label=" modulates ", style=dashed]; STAT -> Proliferation; } caption { label = "Figure 2: SHP2 as a central node in oncogenic signaling."; fontsize = 10; fontname = "Arial"; }

Quantitative Analysis of SHP2 in Oncology

The oncogenic potential of SHP2 is underscored by the hyperactivity of its mutants and its response to targeted inhibitors. Quantitative biochemical and cellular assays are essential for characterizing these properties.

Enzymatic Activity of Oncogenic SHP2 Mutants

Gain-of-function mutations in PTPN11 disrupt the auto-inhibitory N-SH2/PTP interface, leading to constitutive activation of the phosphatase. The table below summarizes the kinetic parameters for wild-type SHP2 and representative gain-of-function mutants, demonstrating their enhanced catalytic efficiency.

SHP2 VariantConstructk_cat (s⁻¹)K_m (mM)k_cat/K_m (M⁻¹s⁻¹)
Wild-type Full-length (FL)0.05 ± 0.017.9 ± 1.56.3
Wild-type Catalytic Domain (CD)1.10 ± 0.057.8 ± 0.7141
D61Y (Noonan) Full-length (FL)1.05 ± 0.047.5 ± 0.6140
E76K (Noonan) Full-length (FL)1.11 ± 0.038.1 ± 0.5137
Data derived from studies using p-nitrophenyl phosphate (pNPP) as a substrate.[5] Note the significantly higher catalytic activity (k_cat) of the full-length mutants, which approaches that of the isolated wild-type catalytic domain, indicating a loss of auto-inhibition.
Potency of Allosteric SHP2 Inhibitors

The development of allosteric inhibitors that stabilize SHP2 in its inactive conformation represents a major therapeutic advance. These compounds do not compete at the active site but bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[] The table below shows the in vitro potency of several key SHP2 inhibitors.

InhibitorTypeTargetIC₅₀ (nM)Reference
SHP099 AllostericSHP271[]
TNO155 AllostericSHP211[]
IACS-13909 AllostericSHP215.7[]
RMC-4630 AllostericSHP2In Development[6]
Compound 57774 Catalytic SiteSHP2800[3]
Suramin Catalytic SiteSHP24500[3]
IC₅₀ values represent the concentration of inhibitor required to reduce SHP2 enzymatic activity by 50% in biochemical assays.
Clinical Trial Snapshot for SHP2 Inhibition

Several SHP2 inhibitors are currently in clinical trials, primarily in combination with other targeted agents to overcome adaptive resistance. The monotherapy activity of SHP2 inhibitors has been modest, reinforcing their role in combination strategies.[7]

Trial IDInhibitorPhaseTumorsKey Findings (Monotherapy)
NCT03114319TNO155 IAdvanced Solid TumorsFavorable safety profile. Best observed response was stable disease in 20% of patients. Evidence of target engagement at doses ≥20 mg/day.[8]
NCT04800822PF-07284892 IOncogene-Driven Solid TumorsGenerally well-tolerated. Monotherapy efficacy was limited, as predicted by preclinical data. The trial design allowed for subsequent combination therapy.[7]

Experimental Protocols for SHP2 Research

This section provides detailed methodologies for key experiments used to investigate SHP2 function and inhibition.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of purified SHP2 by quantifying the dephosphorylation of a fluorogenic substrate.

Principle: The non-fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is dephosphorylated by SHP2 to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of fluorescence increase is directly proportional to SHP2 activity.

Materials:

  • Purified recombinant SHP2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT

  • DiFMUP substrate (10 mM stock in DMSO)

  • SHP2 inhibitor or vehicle (DMSO)

  • 384-well black, flat-bottom plate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the SHP2 inhibitor in Assay Buffer.

  • Enzyme & Inhibitor Incubation: Add 10 µL of Assay Buffer containing the SHP2 inhibitor or vehicle to each well. Add 10 µL of diluted SHP2 enzyme (e.g., final concentration 0.5 nM).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of DiFMUP substrate (e.g., final concentration 10 µM) to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the reader and measure fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the vehicle control and calculate IC₅₀ values by fitting the data to a dose-response curve.

Western Blot for Downstream Signaling (p-ERK)

This protocol assesses the effect of SHP2 inhibition on the MAPK pathway by measuring the phosphorylation level of ERK1/2.

Principle: Cells are treated with a SHP2 inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of phosphorylated ERK (p-ERK) and total ERK, allowing for a ratiometric analysis of pathway inhibition.

Materials:

  • Cancer cell line (e.g., KYSE-520, a cell line sensitive to SHP2 inhibition)

  • Cell culture medium and supplements

  • SHP2 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of SHP2 inhibitor or vehicle for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a SHP2 inhibitor.[9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells and culture medium

  • 96-well clear, flat-bottom plate

  • SHP2 inhibitor

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the SHP2 inhibitor to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of Solubilization Solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.[9]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

SHP2 is a validated and compelling target in oncology. Its central role in the RAS-MAPK pathway and other oncogenic signaling networks makes it a linchpin in the development of many cancers. While monotherapy has shown limited efficacy, the true potential of SHP2 inhibitors lies in their ability to overcome or delay resistance to other targeted therapies, such as KRAS, EGFR, and ALK inhibitors.[2] Current research is focused on optimizing combination strategies, identifying predictive biomarkers of response, and developing novel inhibitors that can also target drug-resistant SHP2 mutants. The continued exploration of SHP2's complex biology will undoubtedly pave the way for more effective and durable cancer treatments.

References

Shp2-IN-25: A Probe for SHP2 Function - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Shp2-IN-25" did not yield any specific publicly available information. This designation may refer to a compound that is not yet widely documented in scientific literature, an internal code, or a potential typographical error. Therefore, this guide will focus on a well-characterized and widely used allosteric SHP2 inhibitor, SHP099 , as a representative chemical probe to investigate SHP2 function. The principles and methodologies described herein are broadly applicable to the study of other SHP2 inhibitors.

Introduction to SHP2

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed in human tissues. SHP2 is a critical signaling node that plays a pivotal role in regulating cell growth, differentiation, survival, and migration.[1][] It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[3][4][5]

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, leading to auto-inhibition. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition and activates the phosphatase activity of SHP2.

SHP099 as a Chemical Probe for SHP2

SHP099 is a potent and selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic site, SHP099 binds to a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive conformation of SHP2. By stabilizing this auto-inhibited state, SHP099 prevents the activation of SHP2 and subsequent downstream signaling. Its high selectivity and in vivo activity make it an invaluable tool for elucidating the biological functions of SHP2.

Biochemical and Cellular Activity of SHP099

The following tables summarize the key quantitative data for SHP099 from various studies.

Table 1: Biochemical Activity of SHP099

ParameterValueAssay ConditionsReference
IC50 (SHP2) 71 nMRecombinant human SHP2, DiFMUP substrate(Chen et al., 2016)
Ki 0.06 µMRecombinant human SHP2, pY-peptide substrate(Garcia Fortanet et al., 2016)
Selectivity >1000-fold vs. SHP1, PTP1B, and other PTPsVarious biochemical assays(Chen et al., 2016)

Table 2: Cellular Activity of SHP099

Cell LineAssayIC50Reference
KYSE-520 (Esophageal Squamous Cell Carcinoma) p-ERK1/2 Inhibition0.25 µM(Chen et al., 2016)
M-NFS-60 (Murine Myeloid Leukemia) Cell Proliferation0.5 µM(Chen et al., 2016)
HCC827 (Non-Small Cell Lung Cancer) p-ERK1/2 Inhibition~1 µM(Nichols et al., 2018)

Experimental Protocols

SHP2 Phosphatase Activity Assay

This protocol describes a common in vitro assay to measure the enzymatic activity of SHP2 and the inhibitory potential of compounds like SHP099.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 25 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT

  • SHP099 or other test compounds

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement (Ex/Em = 340/450 nm)

Procedure:

  • Prepare a serial dilution of SHP099 in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing the test compound at various concentrations.

  • Add 10 µL of recombinant SHP2 (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of DiFMUP substrate (final concentration 100 µM).

  • Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular p-ERK1/2 Western Blot Assay

This protocol is used to assess the effect of SHP2 inhibition on the downstream MAPK signaling pathway in cells.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Complete cell culture medium

  • SHP099

  • Growth factor (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of SHP099 for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control (GAPDH).

Signaling Pathways and Experimental Workflows

SHP2 in the RAS-MAPK Signaling Pathway

The following diagram illustrates the central role of SHP2 in the activation of the RAS-MAPK pathway downstream of a receptor tyrosine kinase (RTK).

SHP2_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK RTK->RTK Grb2 Grb2 RTK->Grb2 3. Recruitment SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive 4. Recruitment SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP 6. GEF activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active 5. Activation SHP2_active->Ras_GDP Dephosphorylates inhibitory sites on scaffolding proteins Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 7. Nuclear Translocation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK 1. Ligand Binding

Caption: SHP2 activation downstream of an RTK leading to RAS-MAPK signaling.

Mechanism of Action of SHP099

This diagram illustrates how SHP099 acts as an allosteric inhibitor to lock SHP2 in its inactive conformation.

SHP099_MoA cluster_states SHP2 Conformations SHP2_inactive SHP2 Inactive (Auto-inhibited) SHP2_active SHP2 Active (Open) SHP2_inactive->SHP2_active Conformational Change Downstream_Signaling_Off Downstream Signaling (e.g., p-ERK) OFF SHP2_inactive->Downstream_Signaling_Off Stabilizes inactive state, prevents activation Downstream_Signaling_On Downstream Signaling (e.g., p-ERK) ON SHP2_active->Downstream_Signaling_On Promotes pY_protein Phosphorylated Binding Partner pY_protein->SHP2_inactive Binds to SH2 domains SHP099 SHP099 SHP099->SHP2_inactive Binds to allosteric pocket

Caption: Allosteric inhibition of SHP2 by SHP099.

Experimental Workflow for Characterizing a SHP2 Inhibitor

This diagram outlines a typical workflow for the preclinical characterization of a novel SHP2 inhibitor.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Phosphatase Activity) Selectivity_Panel Selectivity Profiling (vs. other phosphatases) Biochemical_Assay->Selectivity_Panel Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Selectivity_Panel->Target_Engagement Pathway_Inhibition Pathway Modulation (e.g., p-ERK Western Blot) Target_Engagement->Pathway_Inhibition Functional_Assays Functional Assays (e.g., Proliferation, Migration) Pathway_Inhibition->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy_Studies Toxicity Toxicology Assessment Efficacy_Studies->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Clinical_Candidate Clinical Candidate Toxicity->Clinical_Candidate Start Compound Synthesis Start->Biochemical_Assay Lead_Optimization->Biochemical_Assay Iterative Improvement

Caption: Preclinical workflow for SHP2 inhibitor development.

Conclusion

SHP2 is a well-validated target in oncology and other diseases. Chemical probes like SHP099 are indispensable tools for dissecting the complex roles of SHP2 in normal physiology and disease pathogenesis. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively utilize SHP2 inhibitors in their studies. The continued development of novel and specific SHP2 probes will further enhance our understanding of SHP2-mediated signaling and pave the way for new therapeutic strategies.

References

Initial Efficacy of TNO155, an Allosteric SHP2 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of TNO155, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node and a well-recognized therapeutic target in oncology.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data

The initial preclinical evaluation of TNO155 demonstrated its potential as an anti-cancer agent, particularly in combination with other targeted therapies. The following tables summarize the key quantitative findings from these early studies.

Cell LineCancer TypeDriver MutationTNO155 IC50 (nM)Combination AgentCombination Effect
NCI-H3122 lorR-06Non-Small Cell Lung CancerEML4-ALK FusionNot specifiedLorlatinibEnhanced inhibition of pERK levels
VACO-432Colorectal CancerBRAF V600ENot specifiedEncorafenib + CetuximabMaximum inhibition of pERK levels (60% to >90%)
MIA PaCa-2Pancreatic CancerKRAS G12CNot specifiedBinimetinibSynergistic suppression of pERK

Table 1: In Vitro Cellular Proliferation and Pathway Inhibition

Xenograft ModelCancer TypeTreatment GroupTumor Growth Inhibition (%)
NCI-H3122 lorR-06Non-Small Cell Lung CancerTNO155 + LorlatinibSignificantly enhanced
VACO-432Colorectal CancerTNO155 + Encorafenib + CetuximabMarkedly improved
MIA PaCa-2Pancreatic CancerTNO155 + BinimetinibSubstantial reduction

Table 2: In Vivo Efficacy in Xenograft Models

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, among others.[1][3] It is recruited to activated receptor tyrosine kinases (RTKs) and other signaling complexes where it dephosphorylates specific substrates, leading to the activation of downstream pathways essential for cell growth and survival.[1] TNO155 is an allosteric inhibitor that binds to a pocket adjacent to the catalytic site, stabilizing SHP2 in an inactive conformation.[4] This prevents its interaction with upstream activators and downstream substrates, thereby inhibiting signal transduction.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 TNO155->SHP2 Inhibition

Caption: Simplified RAS/MAPK signaling pathway illustrating the inhibitory action of TNO155 on SHP2.

Experimental Protocols

Western Blot for pERK Inhibition

This protocol details the methodology used to assess the inhibition of ERK phosphorylation, a key downstream marker of SHP2 activity.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., NCI-H3122, VACO-432, MIA PaCa-2) in appropriate media until they reach 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Treat cells with varying concentrations of TNO155, the combination agent(s), or vehicle control for the specified duration.

    • Stimulate cells with the relevant growth factor (e.g., EGF, HGF) for 15-30 minutes to induce pathway activation.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (pERK, Total ERK) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Image Acquisition & Analysis I->J

Caption: A streamlined workflow for the Western Blotting protocol.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the in vivo efficacy of TNO155 in a mouse xenograft model.

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer TNO155, the combination agent(s), or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study (due to tumor size reaching the ethical limit or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The initial preclinical data for TNO155 highlight its potential as a SHP2 inhibitor, particularly in combination with targeted therapies for various cancers driven by oncogenic signaling pathways. The methodologies described provide a framework for the continued investigation and development of this and other SHP2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential and optimal clinical application of TNO155.

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-25 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Shp2-IN-25, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The provided methodologies are essential for assessing the potency, binding, and cellular engagement of this and other SHP2 inhibitors.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical component of multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It plays a pivotal role in regulating cell growth, differentiation, and migration.[1][2] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for anticancer drug development.[1][3] this compound is one of the numerous inhibitors developed to target this phosphatase. In its basal state, SHP2 is autoinhibited through an intramolecular interaction where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4][5] Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on signaling partners, leading to a conformational change that releases this autoinhibition.[5][6]

Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway.

Caption: SHP2 signaling cascade from RTK activation to downstream cellular responses.

Data Presentation

The inhibitory activity of this compound and other reference compounds can be quantified and compared using the following metrics.

CompoundBiochemical IC50 (nM)Thermal Shift (ΔTm, °C)Cellular IC50 (nM)
This compoundData to be determinedData to be determinedData to be determined
SHP099 (Reference)25 - 7012100 - 200
RMC-4550 (Reference)5 - 15>1220 - 50
SHP836 (Reference)100 - 5005>1000

Note: IC50 and ΔTm values for reference compounds are approximate and may vary between specific assay conditions.

Experimental Protocols

Biochemical Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant SHP2 protein. A common method involves a fluorogenic phosphatase substrate.

Workflow:

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, SHP2 Enzyme, Substrate, and this compound Dilutions start->prepare_reagents dispense_inhibitor Dispense this compound to Assay Plate prepare_reagents->dispense_inhibitor add_enzyme Add SHP2 Enzyme (e.g., 50 nM) dispense_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at RT) add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate (e.g., DiFMUP) pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 30 min at RT) initiate_reaction->incubate_reaction read_fluorescence Read Fluorescence (Ex/Em = 355/460 nm) incubate_reaction->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical SHP2 phosphatase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.

    • Enzyme: Recombinant full-length SHP2 protein.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide substrate.

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of SHP2 enzyme solution (e.g., 25 nM final concentration) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the phosphatase reaction by adding 10 µL of DiFMUP substrate (e.g., 50 µM final concentration).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protein Thermal Shift (PTS) Assay

This biophysical assay assesses the direct binding of this compound to the SHP2 protein by measuring changes in the protein's thermal stability.

Methodology:

  • Reagent Preparation:

    • Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl.

    • Protein: Recombinant SHP2 protein (e.g., 2 µM).

    • Dye: Protein thermal shift dye (e.g., SYPRO Orange).

    • Test Compound: Prepare a serial dilution of this compound.

  • Assay Procedure:

    • In a 96-well PCR plate, combine the SHP2 protein, thermal shift dye, and varying concentrations of this compound or DMSO.

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/s.

    • Monitor the fluorescence of the dye during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of this compound. A positive ΔTm indicates ligand binding and stabilization.[2]

Cellular Target Engagement Assay

This assay confirms that this compound can bind to SHP2 within a cellular context. A common approach is the cellular thermal shift assay (CETSA).[4]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T overexpressing SHP2, or a cancer cell line with SHP2 dependency) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45-65 °C) for 3 minutes to induce protein denaturation and aggregation of unbound protein.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification:

    • Separate the soluble fraction (containing stabilized, non-aggregated SHP2) from the aggregated protein by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for each inhibitor concentration.

    • Binding of this compound will result in a shift of the melting curve to higher temperatures, indicating target engagement and stabilization in the cellular environment.[2][4]

References

Application Notes and Protocols for Cell-Based Assays Using Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Shp2-IN-25, a potent allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cell-based assays. The following sections detail the mechanism of action, experimental protocols, and data presentation for evaluating the efficacy of this compound in a cellular context.

Introduction to Shp2 and this compound

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell growth, differentiation, and survival.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders.[1]

This compound is an allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 225 nM.[2] By binding to an allosteric pocket, this compound stabilizes the auto-inhibited conformation of SHP2, thereby preventing its activation and downstream signaling. This mode of action makes this compound a valuable tool for studying SHP2-dependent signaling and a potential therapeutic agent for SHP2-driven diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 225 nM[2]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)

  • Plate reader (Luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time (typically 10 minutes to 2 hours).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of p-ERK Levels

This protocol details the procedure for measuring the inhibition of SHP2-mediated signaling by assessing the phosphorylation status of its downstream effector, ERK.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Growth factor (e.g., EGF, FGF) for stimulation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 100-200 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and β-actin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Compare the normalized p-ERK levels in this compound-treated samples to the vehicle-treated, growth factor-stimulated control.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds Shp2_IN_25 This compound Shp2_IN_25->SHP2_active Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for p-ERK Western Blot

pERK_Western_Blot_Workflow start Start: Seed cells in 6-well plates serum_starve Serum starve cells (12-24 hours) start->serum_starve pretreat Pre-treat with this compound or Vehicle (2 hours) serum_starve->pretreat stimulate Stimulate with Growth Factor (e.g., EGF) for 10-15 min pretreat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page Run SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-ERK, total ERK, β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab visualize Visualize bands with chemiluminescence secondary_ab->visualize analyze Quantify and analyze data visualize->analyze

Caption: Workflow for assessing p-ERK levels by Western blot.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Shp2-IN-25, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), in cell culture experiments. This document includes recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this inhibitor.

Introduction

Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental to cell proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it an attractive target for therapeutic intervention.[1][2] this compound is an allosteric inhibitor of Shp2 with a reported half-maximal inhibitory concentration (IC50) of 225 nM.[1] By binding to a site distinct from the active site, this compound locks the enzyme in an inactive conformation, thereby preventing its downstream signaling activities.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Shp2 (PTPN11)[1]
Inhibition Type Allosteric[4]
IC50 225 nM[1]

Signaling Pathways Modulated by this compound

Shp2 is a critical node in multiple signaling cascades. Inhibition of Shp2 with this compound is expected to modulate these pathways, leading to various cellular outcomes.

RAS-ERK Pathway

Shp2 is a positive regulator of the RAS-ERK (MAPK) pathway.[3] Upon growth factor stimulation, Shp2 is recruited to activated RTKs and dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Inhibition of Shp2 by this compound is expected to attenuate ERK phosphorylation (p-ERK), leading to decreased cell proliferation.

RAS_ERK_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS RAS RAS SOS->RAS Shp2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->Shp2

Fig. 1: this compound inhibits the RAS-ERK pathway.
PI3K-AKT Pathway

The role of Shp2 in the PI3K-AKT pathway is context-dependent and can be both positive and negative.[3] In some cellular contexts, Shp2 can dephosphorylate and inactivate PI3K, thereby acting as a negative regulator.[3] In other contexts, it can promote pathway activation. The effect of this compound on this pathway should be empirically determined for the cell line of interest.

PI3K_AKT_Pathway RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Shp2 Shp2 Shp2->PI3K Context-dependent This compound This compound This compound->Shp2

Fig. 2: Context-dependent regulation of the PI3K-AKT pathway by Shp2.
JAK-STAT Pathway

Shp2 can also modulate the JAK-STAT signaling pathway.[1] It has been shown to act as both a positive and a negative regulator, depending on the specific cytokine receptor and cellular context.[1] For example, Shp2 can dephosphorylate and inactivate STAT proteins, thereby attenuating cytokine signaling. The impact of this compound on JAK-STAT signaling should be investigated in the specific experimental system.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression Shp2 Shp2 Shp2->STAT Context-dependent This compound This compound This compound->Shp2

Fig. 3: Context-dependent role of Shp2 in the JAK-STAT pathway.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Seeding Treatment Treat Cells with this compound CellCulture->Treatment CompoundPrep Prepare this compound Stock CompoundPrep->Treatment Viability Cell Viability Assay Treatment->Viability Western Western Blot Treatment->Western IP Immunoprecipitation Treatment->IP

Fig. 4: General experimental workflow for using this compound.
Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the reagent to the wells, incubate, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK, AKT, and STATs.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-Shp2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or DMSO for the desired time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Immunoprecipitation

This protocol can be used to study the interaction of Shp2 with its binding partners.

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Anti-Shp2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibodies for western blotting (e.g., anti-phosphotyrosine, anti-Grb2)

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for western blotting and lyse with a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the anti-Shp2 antibody overnight at 4°C.

  • Bead Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli buffer and analyze by western blotting as described above.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its IC50 of 225 nM, a good starting point for in vitro experiments is to test a range of concentrations from 10 nM to 10 µM . It is recommended to perform a dose-response curve to determine the effective concentration for your specific cell line and assay. Treatment duration can range from a few hours for signaling studies to several days for proliferation assays.

Conclusion

This compound is a valuable tool for investigating the role of Shp2 in various cellular processes. These application notes provide a starting point for utilizing this potent and selective inhibitor in your research. It is essential to empirically determine the optimal experimental conditions for each specific cell line and biological question.

References

Application Notes and Protocols for Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and use of Shp2-IN-25, a potent allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2). The provided information is intended to ensure the consistent performance and stability of the compound in research settings.

Introduction to this compound

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By stabilizing SHP2 in an auto-inhibited conformation, this compound prevents its activation and downstream signaling. Dysregulation of SHP2 has been implicated in various cancers, making it a key target for therapeutic development.

Solubility and Stability in DMSO

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Solubility Data

Table 1: Estimated Solubility of this compound in DMSO

SolventEstimated SolubilityNotes
DMSO~10 mMBased on the solubility of similar SHP2 inhibitors. Sonication may be required for complete dissolution.
Stability and Storage

For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions. These recommendations are based on general guidelines for small molecule inhibitors in solution.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureShort-term Storage (≤ 1 month)Long-term Storage (> 1 month)
-20°CRecommendedUp to 1 month
-80°CRecommendedUp to 6 months

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation.

  • Protect from Light: Store stock solutions in amber vials or tubes wrapped in foil.

  • Monitor for Precipitation: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound (C₂₄H₂₃N₅O₃) is 429.47 g/mol .

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (1 mg / 429.47 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 232.8 µL

  • Add 232.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final concentration. Note: It is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize cytotoxicity.

  • For example, to prepare 1 mL of a 10 µM working solution:

    • Dilute the 10 mM stock solution 1:1000 in cell culture medium.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • The final DMSO concentration will be 0.1%.

  • Gently mix the working solution by pipetting up and down.

  • Add the appropriate volume of the working solution to your cell culture plates.

  • Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical phosphatase that positively regulates the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). It also modulates the PI3K/AKT and JAK/STAT pathways.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SHP2 SHP2 RTK->SHP2 pY PD1 PD-1 PD1->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->RAS Shp2_IN_25 This compound Shp2_IN_25->SHP2

Caption: Simplified SHP2 signaling pathways.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound in a cell-based assay.

Experimental_Workflow A Prepare 10 mM this compound Stock Solution in DMSO C Prepare Working Solutions of this compound in Media A->C B Culture Cells to Desired Confluency D Treat Cells with this compound (and Vehicle Control) B->D C->D E Incubate for Desired Time Period D->E F Lyse Cells and Collect Protein E->F G Perform Western Blot for p-ERK, ERK, etc. F->G H Analyze and Quantify Protein Levels G->H

Caption: Workflow for cell-based SHP2 inhibition.

References

Application Notes and Protocols for Shp2-IN-25 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the allosteric Shp2 inhibitor, Shp2-IN-25, in Western blot experiments to probe the Ras/MAPK signaling pathway. The provided protocols and data presentation guidelines are intended to ensure robust and reproducible results.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Shp2 is a key positive regulator of the Ras/extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers.

This compound is a potent, cell-permeable, allosteric inhibitor of Shp2. It binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in an auto-inhibited conformation. This prevents the phosphatase from adopting its active state, thereby blocking downstream signaling.

Western blotting is a powerful technique to investigate the effects of this compound on cellular signaling pathways. By examining the phosphorylation status of key downstream proteins, such as ERK1/2, researchers can quantify the inhibitory activity of this compound and elucidate its mechanism of action.

Data Presentation

Biochemical and Cellular Activity of this compound

The half-maximal inhibitory concentration (IC50) for this compound has been reported with some variability in the literature. It is crucial to consider this range when designing experiments.

ParameterValueSource
Biochemical IC50 5 nMMedKoo Biosciences[1]
Biochemical IC50 225 nMMedChemExpress

Note: The discrepancy in IC50 values may be due to different assay conditions. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Expected Western Blot Results

Treatment of susceptible cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of ERK1/2 (Thr202/Tyr204). Below is a table representing hypothetical quantitative data from a Western blot experiment.

This compound Concentration (nM)p-ERK1/2 (Normalized Intensity)Total ERK1/2 (Normalized Intensity)
0 (Vehicle)1.001.00
100.851.02
500.550.98
1000.251.01
5000.050.99
10000.021.03

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolving the Compound : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Cell Culture and Treatment

This protocol is a general guideline and may need to be optimized for specific cell lines.

  • Cell Seeding : Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence : Allow cells to adhere and grow for 24 hours in a 37°C incubator with 5% CO2.

  • Serum Starvation (Optional) : To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free medium.

  • Inhibitor Treatment : Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A suggested concentration range for a dose-response experiment is 0, 10, 50, 100, 500, and 1000 nM.

  • Incubation : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Incubate the cells for 6 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Stimulation (Optional) : If investigating the effect of the inhibitor on growth factor-induced signaling, add the desired growth factor (e.g., EGF, FGF) for the last 10-15 minutes of the incubation period.

Cell Lysis and Protein Quantification
  • Washing : After treatment, place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection : Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation : To an equal amount of protein from each sample (e.g., 20-30 µg), add an appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE : Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species for 1 hour at room temperature.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to account for any variations in protein loading.

Mandatory Visualizations

Caption: Simplified Ras/MAPK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with This compound (0-1000 nM) for 6-24 hours start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Normalization detection->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Western blot analysis of this compound effects.

References

In Vivo Administration of Allosteric SHP2 Inhibitors in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This document provides detailed application notes and standardized protocols for the in vivo administration of allosteric SHP2 inhibitors in mouse models of cancer. While specific experimental parameters may require optimization for novel compounds such as Shp2-IN-25, the following guidelines are based on established methodologies for widely-used SHP2 inhibitors, including RMC-4550, PF-07284892, and TNO155.

Introduction to SHP2 Inhibition in Oncology

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4] In many cancers, aberrant SHP2 activation drives tumor progression and can mediate resistance to targeted therapies.[3][5] Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy, demonstrating anti-tumor activity in various preclinical models, particularly when used in combination with other targeted agents or immunotherapy.[1][4][6]

Quantitative Data Summary

The following tables summarize representative in vivo administration data for various allosteric SHP2 inhibitors in different mouse models. This information can serve as a starting point for designing experiments with new SHP2 inhibitors.

Table 1: In Vivo Efficacy of Allosteric SHP2 Inhibitors in Mouse Models

InhibitorMouse ModelCancer TypeDosing ScheduleAdministration RouteObserved EfficacyReference
RMC-4550DhhCre;Nf1fl/flNeurofibroma10 or 30 mg/kg, q.d., 5 days on/2 days offOral (p.o.)Significant tumor volume reduction[7]
PF-07284892MIA PaCa-2 XenograftPancreatic Cancer30 mg/kg, q.o.d.Oral (p.o.)Tumor regression when combined with a MEK inhibitor[5]
TNO155HT-29 XenograftColorectal Cancer20 mg/kg, b.i.d.Oral (p.o.)Moderate tumor growth inhibition as a single agent[6]
SHP099CT-26 XenograftColon Cancer5 mg/kg, q.d.Intraperitoneal (i.p.)Decreased tumor load[1]

q.d. = once daily; b.i.d. = twice daily; q.o.d. = every other day; p.o. = oral gavage; i.p. = intraperitoneal injection.

Table 2: Pharmacodynamic Biomarkers for SHP2 Inhibition in Mouse Models

BiomarkerPurposeMethod of AnalysisExpected Outcome with SHP2 InhibitionReference
Phospho-ERK (pERK)Assess MAPK pathway inhibitionWestern Blot, Immunohistochemistry (IHC)Significant reduction in pERK levels in tumor tissue[5][7]
Ki67Measure tumor cell proliferationImmunohistochemistry (IHC)Significant reduction in the percentage of Ki67-positive cells[7]
CD45+ immune cellsEvaluate changes in the tumor immune microenvironmentFlow CytometryAlterations in immune cell populations, which can correlate with tumor volume[7]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway. Allosteric SHP2 inhibitors block this cascade, leading to reduced cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Shp2_IN_25 This compound (Allosteric Inhibitor) Shp2_IN_25->SHP2 Inhibits

Caption: SHP2 signaling cascade from RTKs to the MAPK pathway.

Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines a typical workflow for evaluating the efficacy of a SHP2 inhibitor in a mouse xenograft model.

Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth to ~150-200 mm³ inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or SHP2 Inhibitor randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Daily/Weekly endpoint Endpoint Reached (e.g., 21-28 days) monitoring->endpoint collection Collect Tumors & Tissues endpoint->collection analysis Pharmacodynamic Analysis (pERK, Ki67) collection->analysis end End analysis->end

Caption: Workflow for a mouse xenograft efficacy study.

Detailed Experimental Protocols

Protocol for Oral Administration of a SHP2 Inhibitor

This protocol describes the standard procedure for administering a SHP2 inhibitor to mice via oral gavage.

Materials:

  • SHP2 inhibitor (e.g., this compound)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Syringes (1 mL)

  • Oral gavage needles (flexible, 20-22 gauge)

  • Balance and weigh boats

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, calculate the required amount of SHP2 inhibitor based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 30 mg/kg).

    • Weigh the inhibitor accurately and suspend it in the appropriate volume of vehicle. A typical dosing volume is 10 mL/kg.

    • Ensure a homogenous suspension by vortexing and/or sonicating the mixture until no visible clumps remain. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Insert the gavage needle carefully into the esophagus. A slight resistance may be felt as the needle passes the back of the throat. Do not force the needle.

    • Once the needle is properly positioned in the stomach, slowly administer the calculated volume of the dosing solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress immediately after dosing and for a short period thereafter.

  • Treatment Schedule:

    • Administer the SHP2 inhibitor according to the predetermined schedule (e.g., once daily, five days a week).[7]

    • The control group should receive an equivalent volume of the vehicle solution following the same procedure and schedule.

Protocol for Tumor Growth Assessment in Xenograft Models

This protocol outlines the measurement of subcutaneous tumor growth in mice.

Materials:

  • Digital calipers

  • Mouse scale

  • Data recording sheets or software

Procedure:

  • Tumor Measurement:

    • Measurements are typically taken two to three times per week.

    • Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the subcutaneous tumor.

    • Record the measurements in millimeters.

  • Tumor Volume Calculation:

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[6]

    • Record the calculated tumor volume for each mouse at each time point.

  • Body Weight Monitoring:

    • At each tumor measurement time point, weigh the mouse and record its body weight in grams.

    • Significant body weight loss (>15-20%) can be an indicator of treatment toxicity and may require intervention according to institutional animal care and use guidelines.

  • Data Analysis:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time to visualize tumor growth kinetics.

    • At the end of the study, compare the final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Protocol for Western Blot Analysis of pERK in Tumor Tissue

This protocol describes the analysis of the key pharmacodynamic biomarker, phosphorylated ERK (pERK), in tumor lysates.

Materials:

  • Tumor tissue, snap-frozen in liquid nitrogen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of pERK.[7]

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the in vivo evaluation of allosteric SHP2 inhibitors in mouse models. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is crucial for the preclinical development of this important class of anti-cancer agents. Researchers should note that while these protocols are based on established inhibitors, optimization will be necessary for new chemical entities like this compound.

References

Application Notes and Protocols: Shp2-IN-25 Combination Therapy with EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). One of the key mechanisms of resistance involves the reactivation of the downstream RAS/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2) is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs), including EGFR, to RAS and the MAPK cascade. Inhibition of Shp2 has emerged as a promising therapeutic strategy to overcome resistance to EGFR inhibitors.[1][2]

These application notes provide an overview of the preclinical rationale and methodologies for evaluating the combination of a Shp2 inhibitor, exemplified by compounds such as Shp2-IN-25, with EGFR inhibitors. While specific data for a compound designated "this compound" is not extensively available in public literature, the principles and protocols outlined here are based on studies with other potent and selective allosteric Shp2 inhibitors such as IACS-13909, SHP099, and TNO155.

Mechanism of Action: Overcoming EGFR Inhibitor Resistance

EGFR activation, often through mutations in NSCLC, leads to the recruitment and activation of Shp2.[3] Activated Shp2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[4] EGFR inhibitors block this pathway at the receptor level. However, cancer cells can develop resistance by reactivating the MAPK pathway through various bypass mechanisms.

Allosteric Shp2 inhibitors stabilize the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.[5] By combining an EGFR inhibitor with a Shp2 inhibitor, it is possible to achieve a more complete and sustained blockade of the MAPK pathway, thereby overcoming resistance and enhancing anti-tumor efficacy.[1][6]

EGFR_SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Shp2 Shp2 EGFR->Shp2 P SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Shp2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR inhibits Shp2i This compound Shp2i->Shp2 inhibits

Figure 1: Simplified EGFR-Shp2 signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of Shp2 and EGFR inhibitors in NSCLC models.

Table 1: In Vitro Efficacy of Shp2 Inhibitors in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR MutationShp2 InhibitorConcentrationEffectReference
H1975L858R/T790MSHP09910 µMInhibition of MEK/ERK signaling[7]
HCC827delE746_A750SHP09910 µMSuppression of proliferation[7]
Multiple LinesRTK-activatedIACS-13909GI50 ≤ 1 µMAnti-proliferative effect[8]

Table 2: In Vivo Efficacy of Shp2 and EGFR Inhibitor Combination Therapy

Xenograft ModelTreatment GroupDosingTumor Growth InhibitionReference
H1975 (NSCLC)II-B08Not specifiedMarked anti-tumor activity[9]
Osimertinib-Resistant NSCLCIACS-13909 + OsimertinibNot specifiedTumor regression[10]
EGFR-mutant NSCLCSHP099 + OsimertinibNot specifiedMarked growth inhibition[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of Shp2 and EGFR inhibitors, alone and in combination, on the viability of adherent NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975, HCC827)

  • Complete growth medium

  • Shp2 inhibitor (e.g., this compound)

  • EGFR inhibitor (e.g., Osimertinib)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Methanol (100%)

  • Crystal Violet solution (0.1% w/v in water)

  • Solubilization solution (e.g., 10% acetic acid or methanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of the Shp2 inhibitor, EGFR inhibitor, and their combination in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[11]

  • Fixation: Gently wash the cells twice with PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[3]

  • Staining: Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.[3]

  • Washing: Gently wash the plate with tap water 2-3 times to remove excess stain.[3]

  • Drying: Allow the plate to air dry completely at room temperature.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 10-20 minutes to dissolve the stain.

  • Measurement: Measure the absorbance at 570-590 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell_Viability_Workflow cluster_protocol Crystal Violet Assay Workflow start Seed Cells (96-well plate) treatment Drug Treatment (Shp2i, EGFRi, Combo) start->treatment incubation Incubate (72-96h) treatment->incubation fixation Fix with Methanol incubation->fixation staining Stain with Crystal Violet fixation->staining washing Wash to Remove Excess Stain staining->washing solubilization Solubilize Stain washing->solubilization readout Measure Absorbance (570-590nm) solubilization->readout

Figure 2: Experimental workflow for the crystal violet cell viability assay.
Protocol 2: Western Blotting for Phospho-ERK

This protocol is used to determine the effect of Shp2 and EGFR inhibitors on the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like β-actin.

Western_Blot_Workflow cluster_protocol Western Blot Workflow for p-ERK start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis & Stripping/ Re-probing detection->analysis

Figure 3: Experimental workflow for Western blotting of phosphorylated ERK.
Protocol 3: In Vivo Xenograft Model

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of the combination therapy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • NSCLC cells or patient tumor fragments

  • Matrigel (optional)

  • Shp2 inhibitor (formulated for in vivo use)

  • EGFR inhibitor (formulated for in vivo use)

  • Calipers

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation:

    • CDX: Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS or Matrigel) into the flank of each mouse.

    • PDX: Surgically implant a small fragment (2-3 mm³) of a patient's tumor subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, Shp2 inhibitor alone, EGFR inhibitor alone, Combination).

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the combination therapy.

Conclusion

The combination of a Shp2 inhibitor like this compound with an EGFR inhibitor represents a rational and promising strategy to overcome acquired resistance in NSCLC. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to determine the optimal dosing and scheduling and to identify patient populations most likely to benefit from this therapeutic approach.

References

Application Notes and Protocols for Studying Immune Checkpoint Pathways Using a SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling molecule that plays a multifaceted role in cell growth, differentiation, and survival.[1][2][3] In the context of oncology, SHP2 has emerged as a key player in both tumor-intrinsic signaling pathways and the regulation of anti-tumor immunity.[4][5] Notably, SHP2 is a crucial downstream effector of the programmed cell death-1 (PD-1) immune checkpoint receptor, mediating its inhibitory signals in T cells.[6][7] This dual role in promoting cancer cell proliferation and suppressing the immune response makes SHP2 a compelling target for cancer therapy.

These notes will provide a comprehensive guide for researchers to investigate the immunomodulatory effects of SHP2 inhibition, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Mechanism of Action: SHP2 in Immune Checkpoint Pathways

SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the signal transduction of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. In the context of immune regulation, SHP2 is recruited to the cytoplasmic tail of the PD-1 receptor upon its engagement with its ligand, PD-L1, which is often expressed on tumor cells.[6][9]

Upon recruitment, SHP2 becomes activated and dephosphorylates key signaling molecules downstream of the T cell receptor (TCR), such as Lck, ZAP70, and CD28.[6] This dephosphorylation dampens TCR signaling, leading to T cell exhaustion, reduced cytokine production, and impaired cytotoxic function.[7][10] By inhibiting SHP2, small molecules like SHP099 can restore T cell activity in the tumor microenvironment, thereby promoting an anti-tumor immune response.

Furthermore, SHP2 is also involved in signaling pathways within cancer cells that can promote their growth and survival, such as the RAS-MAPK pathway.[3][4] Therefore, inhibiting SHP2 can have a dual effect: directly inhibiting tumor cell proliferation and enhancing the anti-tumor immune response.

Signaling Pathways and Experimental Workflow Diagrams

Here are Graphviz diagrams illustrating the key signaling pathways and a typical experimental workflow for studying a SHP2 inhibitor.

SHP2_in_PD1_Signaling cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits & Activates SHP2->ZAP70 Dephosphorylates (Inhibits) PI3K PI3K SHP2->PI3K Inhibits ZAP70->PI3K T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) PI3K->T_Cell_Activation Shp2_IN_25 Shp2-IN-25 (SHP2 Inhibitor) Shp2_IN_25->SHP2 Inhibits PDL1 PD-L1 PDL1->PD1 Binds

Caption: SHP2's role in the PD-1 signaling pathway.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies cluster_Analysis Data Analysis a Cell Viability Assays (Cancer Cell Lines) b T Cell Co-culture Assays a->b c Western Blot Analysis (pERK, pSTAT3) b->c h Statistical Analysis & Interpretation c->h d Syngeneic Mouse Tumor Model e Treatment with this compound +/- anti-PD-1 d->e f Tumor Growth Measurement e->f g Immune Cell Profiling (Flow Cytometry) f->g g->h

Caption: A typical experimental workflow for evaluating a SHP2 inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of a SHP2 inhibitor on immune checkpoint pathways, using SHP099 as a representative compound.

Protocol 1: In Vitro T Cell Co-culture Assay

This assay assesses the ability of a SHP2 inhibitor to enhance T cell-mediated killing of cancer cells.

Materials:

  • Cancer cell line expressing PD-L1 (e.g., MC38 colon adenocarcinoma)

  • Pan-T cells isolated from the spleen of a syngeneic mouse (e.g., C57BL/6)

  • SHP099 (or other SHP2 inhibitor)

  • Anti-PD-1 antibody (optional, for combination studies)

  • Complete RPMI-1640 medium

  • Cytotoxicity detection kit (e.g., LDH assay or Calcein-AM release assay)

Procedure:

  • Plate Cancer Cells: Seed 1 x 104 MC38 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Isolate T Cells: Isolate pan-T cells from the spleen of a C57BL/6 mouse using a standard negative selection kit.

  • Prepare Treatment Groups: Prepare serial dilutions of SHP099 in complete RPMI-1640 medium. For combination studies, also prepare a constant concentration of anti-PD-1 antibody (e.g., 10 µg/mL).

  • Co-culture: Remove the medium from the cancer cells and add 1 x 105 T cells to each well (Effector:Target ratio of 10:1).

  • Add Treatments: Add the prepared SHP099 and/or anti-PD-1 antibody to the respective wells. Include vehicle control (DMSO) and T cell-only/cancer cell-only controls.

  • Incubate: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.

  • Assess Cytotoxicity: Measure T cell-mediated cytotoxicity using an LDH assay or by quantifying the release of Calcein-AM from pre-labeled cancer cells according to the manufacturer's instructions.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of a SHP2 inhibitor alone and in combination with anti-PD-1 therapy in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 or CT26 colon carcinoma)

  • SHP099 (formulated for oral gavage)

  • Anti-PD-1 antibody (formulated for intraperitoneal injection)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells into the flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm3, randomize the mice into treatment groups (n=8-10 mice per group):

    • Vehicle control (oral gavage) + Isotype control antibody (i.p.)

    • SHP099 (e.g., 5 mg/kg, daily, oral gavage) + Isotype control antibody (i.p.)

    • Vehicle control (oral gavage) + Anti-PD-1 antibody (e.g., 5 mg/kg, every 3 days, i.p.)

    • SHP099 (e.g., 5 mg/kg, daily, oral gavage) + Anti-PD-1 antibody (e.g., 5 mg/kg, every 3 days, i.p.)

  • Treatment Administration: Administer treatments according to the specified schedule for a predefined duration (e.g., 2-3 weeks).

  • Tumor Measurement: Continue to measure tumor volume every 2-3 days.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment following treatment.

Materials:

  • Tumors harvested from the in vivo study

  • Tumor dissociation kit

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, IFN-γ)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Dissociate the harvested tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's protocol.

  • Cell Staining: a. Resuspend the cells in flow cytometry buffer and perform a live/dead stain. b. Block Fc receptors with Fc block. c. Stain for surface markers (e.g., CD45, CD3, CD4, CD8) by incubating with the antibody cocktail for 30 minutes on ice. d. For intracellular staining (FoxP3, Granzyme B, IFN-γ), fix and permeabilize the cells using a dedicated kit, followed by incubation with the intracellular antibodies.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., expression of Granzyme B and IFN-γ).

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of a SHP2 inhibitor on key downstream signaling pathways in cancer cells.

Materials:

  • Cancer cell line of interest

  • SHP099

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pSTAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cancer cells and treat them with various concentrations of SHP099 for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vitro T Cell Co-culture Cytotoxicity

Treatment GroupConcentration% Cytotoxicity (Mean ± SD)
Vehicle Control-10.5 ± 2.1
SHP0991 µM25.3 ± 3.5
SHP09910 µM45.8 ± 4.2
Anti-PD-110 µg/mL30.1 ± 3.9
SHP099 + Anti-PD-11 µM + 10 µg/mL55.6 ± 5.1

Table 2: In Vivo Tumor Growth Inhibition in MC38 Model

Treatment GroupDose and ScheduleAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle + Isotype-1500 ± 250-
SHP099 + Isotype5 mg/kg, daily1050 ± 18030%
Vehicle + Anti-PD-15 mg/kg, q3d900 ± 15040%
SHP099 + Anti-PD-15 mg/kg daily + 5 mg/kg q3d450 ± 9070%

Table 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ cells% Treg (CD4+FoxP3+) of CD45+ cellsGranzyme B MFI in CD8+ T cells
Vehicle + Isotype5.2 ± 1.115.8 ± 2.5500 ± 80
SHP099 + Isotype8.9 ± 1.512.1 ± 2.1850 ± 120
Vehicle + Anti-PD-110.5 ± 1.810.5 ± 1.91100 ± 150
SHP099 + Anti-PD-118.2 ± 2.58.2 ± 1.52500 ± 300

Table 4: Western Blot Analysis of Downstream Signaling in Cancer Cells

TreatmentpERK / Total ERK (Fold Change vs. Control)pSTAT3 / Total STAT3 (Fold Change vs. Control)
Vehicle Control1.01.0
SHP099 (1 µM)0.40.6
SHP099 (10 µM)0.10.2

Conclusion

The study of SHP2 inhibitors in the context of immune checkpoint pathways offers a promising avenue for the development of novel cancer immunotherapies. The protocols and application notes provided here serve as a detailed guide for researchers to investigate the efficacy and mechanism of action of SHP2 inhibitors like SHP099. By combining in vitro and in vivo approaches, scientists can gain a comprehensive understanding of how SHP2 inhibition modulates the tumor microenvironment and enhances anti-tumor immunity, paving the way for future clinical applications.

References

Application Notes and Protocols for Shp2 Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in intracellular signaling cascades.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, proliferation, and survival.[1][4][5] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various human cancers, including lung cancer, breast cancer, and leukemia.[2][6][7] This has positioned Shp2 as a compelling therapeutic target in oncology.[4][6]

Shp2 inhibitors are a class of small molecules designed to modulate the enzymatic activity of Shp2, thereby attenuating downstream signaling and inhibiting the growth of cancer cells.[2][6] Preclinical studies utilizing xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel Shp2 inhibitors.

This document provides a detailed overview and generalized protocols for the experimental design of studies involving Shp2 inhibitors in xenograft models. While the specific compound "Shp2-IN-25" is not publicly documented, the following protocols are based on established methodologies for other well-characterized Shp2 inhibitors and can be adapted for novel compounds of this class.

Data Presentation

Table 1: Summary of Preclinical Data for Representative Shp2 Inhibitors in Xenograft Models

CompoundCancer ModelXenograft TypeDosing and AdministrationKey FindingsReference
SHP099 Colon Cancer (CT-26)Syngeneic5 mg/kg, i.p., dailyDecreased tumor load.[8]
P9 (Degrader) Squamous Cell Carcinoma (KYSE-520)Xenograft25-50 mg/kg, i.p.Dose-dependent tumor regression.[9]
PF-07284892 Various solid tumorsXenograft30 mg/kg, oralTumor regression in combination with targeted therapies.[10][11]
RMC-4630 Solid tumorsXenograftN/ALimited monotherapy activity, intended for combination.
TNO155 Solid tumorsXenograftN/ALimited monotherapy activity, intended for combination.

Note: "N/A" indicates that specific preclinical dosing and administration details were not available in the provided search results.

Signaling Pathway

The Shp2 protein is a critical positive regulator of the RAS/MAPK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway ultimately promotes cell proliferation and survival. Shp2 inhibitors typically function as allosteric inhibitors, stabilizing the inactive conformation of the enzyme and preventing its activation.

Shp2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive Activation Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->Grb2_SOS Dephosphorylation of substrates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Shp2_IN_25 Shp2 Inhibitor (e.g., this compound) Shp2_IN_25->Shp2_active Inhibition

Shp2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., KYSE-520 for squamous cell carcinoma)

  • Female athymic nude mice or NOD/SCID mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • Animal housing and husbandry equipment

Procedure:

  • Culture the selected cancer cell line in appropriate medium until it reaches 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be measured using digital calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Formulation and Administration

This protocol outlines the preparation and administration of a generic Shp2 inhibitor.

Materials:

  • Shp2 inhibitor compound (e.g., this compound)

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile tubes and vials

  • Vortex mixer and/or sonicator

  • Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Prepare the vehicle solution based on the solubility and stability of the Shp2 inhibitor. A common vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Calculate the required amount of the Shp2 inhibitor based on the desired dose (e.g., 25 mg/kg) and the average body weight of the mice in each group.

  • Dissolve the Shp2 inhibitor in the vehicle. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Administer the formulated drug to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule (e.g., daily). The control group should receive the vehicle only.

Measurement of Tumor Growth Inhibition

This protocol details the monitoring of tumor growth and the calculation of treatment efficacy.

Materials:

  • Digital calipers

  • Weighing scale

Procedure:

  • Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Monitor the body weight of the mice to assess treatment-related toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study evaluating a Shp2 inhibitor.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, etc.) Endpoint->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (optional) Endpoint->PD_Analysis

Experimental Workflow for a Xenograft Study.

References

Troubleshooting & Optimization

Shp2-IN-25 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments using this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-MAPK pathway, which is essential for cell proliferation and survival.[2] this compound is a small molecule inhibitor designed to modulate the activity of the Shp2 enzyme, thereby affecting downstream signaling pathways.[3]

Q2: What is the recommended solvent and storage condition for this compound?

For many similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM.[3] Once prepared, the stock solution should be aliquoted into smaller volumes for routine use and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What are the known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of potential cross-reactivity with other phosphatases, especially those with highly conserved active sites.[4] For instance, some Shp2 inhibitors have been evaluated for their selectivity against the analogous enzyme Shp1. It is advisable to include relevant controls in your experiments to assess potential off-target effects.

Q4: Can mutations in Shp2 affect the efficacy of this compound?

Yes, mutations in the PTPN11 gene, which encodes Shp2, can impact the effectiveness of Shp2 inhibitors.[5][6] Some mutations can lead to a constitutively active form of the enzyme that may be less sensitive to certain classes of inhibitors.[4][6] It is crucial to know the mutational status of the Shp2 protein in your experimental model.

Troubleshooting Guides

Issue 1: this compound Not Showing Expected Inhibition in Biochemical Assays

If you are not observing the expected level of inhibition in your in vitro phosphatase assays, consider the following troubleshooting steps.

Troubleshooting Table:

Potential Cause Recommended Solution
Inhibitor Precipitation - Visually inspect the inhibitor solution for any precipitate.- Briefly centrifuge the vial to pellet any undissolved compound.- Prepare a fresh stock solution in an appropriate solvent like DMSO.[3]
Incorrect Inhibitor Concentration - Verify the calculations for your serial dilutions.- Use a calibrated pipette for accurate measurements.- Consider performing a dose-response curve to determine the optimal inhibitory concentration.
Enzyme Inactivity - Ensure the recombinant Shp2 enzyme is active. Run a positive control with a known inhibitor (e.g., SHP099).- Check the storage conditions and expiration date of the enzyme.- Avoid repeated freeze-thaw cycles of the enzyme stock.
Substrate Issues - Confirm the correct substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP) and its concentration are being used.[4]- Ensure the substrate has not degraded. Prepare fresh substrate solutions.
Assay Buffer Composition - Verify the pH and composition of the assay buffer. The buffer should be compatible with both the enzyme and the inhibitor.- Ensure the presence of necessary co-factors or reducing agents if required by the assay protocol.

Experimental Protocol: In Vitro Shp2 Phosphatase Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Step Procedure
1. Reagent Preparation - Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2).- Prepare a stock solution of this compound in DMSO.- Prepare a stock solution of the substrate (e.g., 10 mM pNPP in assay buffer).- Prepare a stock solution of recombinant Shp2 enzyme in an appropriate buffer.
2. Assay Setup - In a 96-well plate, add the assay buffer.- Add the desired concentrations of this compound or vehicle control (DMSO).- Add the Shp2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
3. Reaction Initiation - Add the substrate to each well to start the reaction.
4. Data Acquisition - Measure the absorbance or fluorescence at regular intervals using a plate reader. For pNPP, the product (p-nitrophenol) can be detected at 405 nm.
5. Data Analysis - Calculate the rate of reaction for each condition.- Determine the percent inhibition relative to the vehicle control.- If performing a dose-response experiment, calculate the IC50 value.

Logical Workflow for Troubleshooting Biochemical Assays

Troubleshooting workflow for biochemical assays.
Issue 2: Lack of Downstream Signaling Inhibition in Cellular Assays (e.g., Western Blot)

If you are not observing the expected decrease in the phosphorylation of downstream targets of Shp2 (e.g., ERK), consider the following troubleshooting steps.

Troubleshooting Table:

Potential Cause Recommended Solution
Poor Cell Permeability - While many pyrazolopyrimidine inhibitors have good cell permeability, this can vary.[7]- Increase the incubation time or concentration of this compound.
Inhibitor Inactivation/Metabolism - Cells can metabolize small molecules. Consider using freshly prepared inhibitor for each experiment.- Shorten the incubation time to see if an effect is observed at earlier time points.
Suboptimal Cell Conditions - Ensure cells are healthy and not overgrown before treatment.- Serum starvation prior to growth factor stimulation (e.g., EGF, FGF) is often necessary to reduce basal signaling.
Western Blotting Issues - Optimize your western blot protocol. Ensure efficient protein transfer and use high-quality antibodies.[8][9]- Include appropriate positive and negative controls for pathway activation.[10]- Use a loading control to ensure equal protein loading.[11]
Alternative Signaling Pathways - Cells may utilize redundant or alternative signaling pathways to bypass Shp2 inhibition.- Consider using cell lines that are known to be sensitive to Shp2 inhibition.

Experimental Protocol: Western Blot for p-ERK Inhibition

Step Procedure
1. Cell Culture and Treatment - Seed cells in a culture plate and allow them to adhere overnight.- If necessary, serum-starve the cells for 4-24 hours.- Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).- Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-15 minutes).
2. Cell Lysis - Wash cells with ice-cold PBS.- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.- Collect the lysate and clarify by centrifugation.
3. Protein Quantification - Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Transfer - Prepare protein samples with Laemmli buffer and denature by heating.- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting - Block the membrane with 5% BSA or non-fat milk in TBST.- Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Shp2 Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits Shp2 Shp2 RTK->Shp2 activates SOS1 SOS1 GRB2->SOS1 recruits Ras Ras SOS1->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shp2_IN_25 This compound Shp2_IN_25->Shp2

Simplified Shp2 signaling pathway.

References

Technical Support Center: Optimizing Shp2-IN-25 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Shp2-IN-25, a novel inhibitor of the Shp2 protein tyrosine phosphatase.

Shp2 Signaling Pathway

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling node in various cellular processes. It is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival.[1][2] Dysregulation of Shp2 activity is implicated in several developmental disorders and cancers.[1]

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_inactive Shp2 (inactive) Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Activation Shp2_active->Ras Dephosphorylates inhibitory sites Shp2_IN_25 This compound Shp2_IN_25->Shp2_active Inhibition Gab1->Shp2_inactive Recruitment

Caption: The Shp2 signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in in vivo studies?

For a novel inhibitor like this compound, the optimal starting dose is not yet established. A dose-ranging study is highly recommended to determine a safe and efficacious dose. This typically involves treating cohorts of animals with escalating doses of the compound and monitoring for both anti-tumor activity and signs of toxicity.

2. How should this compound be formulated and administered for in vivo studies?

The formulation and route of administration will depend on the physicochemical properties of this compound. For many small molecule inhibitors, oral gavage is a common route of administration. However, poor oral bioavailability can be a challenge for some Shp2 inhibitors.[1] It is crucial to determine the solubility and stability of this compound in various vehicles. Common vehicles for in vivo studies include:

  • Aqueous solutions (e.g., saline, PBS)

  • Suspensions in vehicles like carboxymethylcellulose (CMC)

  • Solutions in organic co-solvents (e.g., DMSO, PEG400)

It is important to first test the tolerability of the chosen vehicle in a small group of animals.

3. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?

Understanding the PK/PD relationship is crucial for optimizing the dosing schedule. Key parameters to measure include:

ParameterDescriptionImportance
Pharmacokinetics (PK)
CmaxMaximum plasma concentrationIndicates the peak exposure to the drug.
TmaxTime to reach CmaxProvides information on the rate of absorption.
AUCArea under the concentration-time curveRepresents the total drug exposure over time.
T1/2Half-lifeDetermines the dosing frequency.
Pharmacodynamics (PD)
p-ERK levelsPhosphorylated ERK levels in tumor tissueA key downstream biomarker of Shp2 inhibition. A decrease in p-ERK indicates target engagement.
Tumor Growth Inhibition (TGI)Reduction in tumor volume compared to controlThe primary measure of anti-tumor efficacy.

4. What are the potential on-target toxicities of Shp2 inhibition?

Since Shp2 is involved in normal cellular signaling, on-target toxicities are possible. While specific data for this compound is unavailable, some Shp2 inhibitors have been associated with a narrow therapeutic window, requiring intermittent dosing to manage toxicity.[3] Close monitoring for signs of toxicity is essential during in vivo studies. This includes daily observation of animal health, body weight measurements, and, if necessary, hematological and clinical chemistry analysis.

5. What are suitable in vivo models for testing this compound?

The choice of in vivo model will depend on the research question. Common models include:

  • Cell line-derived xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. These are useful for initial efficacy screening.

  • Patient-derived xenografts (PDX): Tumor tissue from a patient is implanted into immunodeficient mice. These models may better recapitulate the heterogeneity of human tumors.

  • Genetically engineered mouse models (GEMMs): Mice are engineered to develop tumors driven by specific genetic mutations. These models allow for the study of the inhibitor in the context of an intact immune system.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of In Vivo Efficacy Poor oral bioavailability.- Assess the pharmacokinetic profile of this compound. - Consider alternative routes of administration (e.g., intraperitoneal injection). - Reformulate the compound to improve solubility and absorption.
Insufficient target engagement.- Perform pharmacodynamic studies to measure the inhibition of p-ERK in tumor tissue at different doses and time points. - Increase the dose if tolerated.
Inappropriate animal model.- Ensure the chosen cell line or tumor model is sensitive to Shp2 inhibition. - Consider using a different in vivo model.
Unexpected Toxicity On-target toxicity due to high exposure.- Reduce the dose of this compound. - Consider an intermittent dosing schedule (e.g., dosing every other day or twice a week).[3]
Vehicle-related toxicity.- Conduct a vehicle-only control group to assess the tolerability of the formulation. - Try a different, well-tolerated vehicle.
Off-target effects of the compound.- Profile the selectivity of this compound against a panel of other phosphatases and kinases.
Formulation/Administration Issues Compound precipitation in the formulation.- Re-evaluate the solubility of this compound in the chosen vehicle. - Prepare fresh formulations before each administration.
Difficulty in administering the full dose.- Adjust the concentration of the formulation to allow for a smaller, more manageable dosing volume.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start: In Vitro Characterization of this compound Formulation Formulation Development & Vehicle Tolerability Start->Formulation DoseRanging Dose-Ranging Study (Single Dose Escalation) Formulation->DoseRanging PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Study DoseRanging->PKPD Identify MTD & Preliminary Efficacy Efficacy Efficacy Study (Chronic Dosing) PKPD->Efficacy Establish PK/PD Relationship Toxicity Toxicity Assessment Efficacy->Toxicity Analysis Data Analysis & Dosage Refinement Efficacy->Analysis Efficacy Data Toxicity->Analysis Safety Profile End Optimal In Vivo Dosage Determined Analysis->End

Caption: A typical experimental workflow for optimizing the in vivo dosage of this compound.

References

Troubleshooting Shp2-IN-25 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Shp2-IN-25 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. Why is this happening?

A1: This is a common issue encountered with many small molecule inhibitors that are lipophilic.[1] While this compound may be soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment like cell culture media.[2] The DMSO concentration is significantly diluted, and the inhibitor's low aqueous solubility becomes the limiting factor, causing it to precipitate out of solution.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: Based on available information for similar SHP2 inhibitors, DMSO is a common solvent for creating stock solutions.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for up to six months or -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.

Q3: How can I prevent my this compound from precipitating in the culture medium?

A3: There are several strategies you can employ to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.1% or less, as most cells can tolerate this level.[4] However, you need to determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability or experimental outcomes.

  • Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO first.[4] This ensures that you are adding a smaller volume of a more dilute DMSO stock to your media, which can help prevent localized high concentrations that lead to precipitation.

  • Slow Addition and Mixing: Add the diluted inhibitor stock solution to the cell culture medium slowly while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized supersaturation.

  • Ultrasonication: If precipitation still occurs, you can try to redissolve the compound in the medium using ultrasonication.[1] However, be cautious with this method as it can generate heat and potentially affect the stability of the compound or media components.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, do not heat the inhibitor stock solution to high temperatures.

Q4: I'm still observing precipitation even after trying the above methods. What else can I do?

A4: If precipitation persists, you may need to consider the following:

  • Lower the Working Concentration: The desired working concentration of this compound may be above its solubility limit in your specific cell culture medium. Try performing a dose-response experiment starting with a lower concentration to find the maximum soluble concentration.

  • Media Composition: Components in your cell culture medium, such as salts and proteins, can influence the solubility of small molecules.[5] While not always feasible, you could test different media formulations if you suspect an incompatibility.

  • Use of Surfactants or Co-solvents: For in vitro assays without live cells, very low concentrations of non-ionic detergents like Tween 80 or Triton X-100 can sometimes help maintain solubility. However, these are often toxic to cells. For in vivo studies, formulation agents like CMC-Na or PEG300 are used, but these are not suitable for cell culture experiments.[1][3]

Quantitative Data Summary

SolventTemperatureMaximum Soluble Concentration (mM) - Example DataObservations
DMSORoom Temp.≥ 50 mMClear solution
EthanolRoom Temp.~10 mMMay require warming
PBS (pH 7.4)Room Temp.< 0.1 mMInsoluble
Cell Culture Medium A37°CRecord your findingse.g., Precipitates above 10 µM
Cell Culture Medium B37°CRecord your findingse.g., Soluble up to 25 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound.

  • Add the calculated volume of sterile DMSO to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if dissolution is difficult.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Recommended Dilution Method to Minimize Precipitation in Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Procedure:

  • Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO at room temperature.

  • Perform an intermediate dilution of the 10 mM stock solution in sterile DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Warm your cell culture medium to 37°C.

  • To prepare your final working concentration, add the appropriate volume of the intermediate DMSO stock to the pre-warmed medium. For a final concentration of 1 µM, you would add 1 µL of the 1 mM intermediate stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).

  • Immediately after adding the inhibitor, gently mix the medium by swirling or inverting the tube to ensure rapid and even dispersion.

  • Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the concentration may be too high for the given conditions.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2 SHP2 SHP2->Ras Dephosphorylates negative regulators of Ras Gab1->SHP2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified SHP2 signaling pathway. (Within 100 characters)

Troubleshooting_Workflow Start This compound Precipitation Observed Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Adjust_DMSO Lower final DMSO concentration Check_DMSO->Adjust_DMSO No Serial_Dilution Were serial dilutions in DMSO performed? Check_DMSO->Serial_Dilution Yes Adjust_DMSO->Serial_Dilution Perform_Serial_Dilution Perform serial dilutions in DMSO first Serial_Dilution->Perform_Serial_Dilution No Mixing How was the inhibitor added to the media? Serial_Dilution->Mixing Yes Perform_Serial_Dilution->Mixing Slow_Addition Add inhibitor slowly with gentle mixing Mixing->Slow_Addition Still_Precipitates Precipitation still occurs? Slow_Addition->Still_Precipitates Lower_Concentration Test a lower working concentration Still_Precipitates->Lower_Concentration Yes Success Problem Resolved Still_Precipitates->Success No Sonication Consider brief, gentle sonication Lower_Concentration->Sonication Sonication->Success

Caption: Workflow for troubleshooting inhibitor precipitation. (Within 100 characters)

Precipitation_Factors cluster_factors Factors Influencing Precipitation Inhibitor This compound (Lipophilic) DMSO_Stock High Concentration in DMSO Inhibitor->DMSO_Stock Precipitation Precipitation DMSO_Stock->Precipitation Media Aqueous Cell Culture Medium Media->Precipitation Low_Aqueous_Solubility Low Aqueous Solubility Low_Aqueous_Solubility->Precipitation High_Final_Concentration High Final Concentration High_Final_Concentration->Precipitation Rapid_Dilution Rapid Dilution Shock Rapid_Dilution->Precipitation Media_Components Media Components (Salts, pH) Media_Components->Precipitation

Caption: Factors contributing to small molecule precipitation. (Within 100 characters)

References

Navigating the Nuances of Shp2 Inhibition: A Technical Support Guide for Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Shp2-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the allosteric Shp2 inhibitor, this compound, with a focus on minimizing and troubleshooting potential off-target effects. Through a series of frequently asked questions and troubleshooting guides, this document aims to equip you with the necessary information to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is described as an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2).[1][2] However, it is crucial for researchers to be aware of discrepancies in the reported potency of this compound. Different commercial suppliers provide conflicting IC50 values. For instance, MedChemExpress reports an IC50 of 225 nM, while MedKoo Biosciences states a much higher potency with an IC50 of 5 nM.[1][2] This significant variation underscores the importance of in-house validation of the inhibitor's potency before commencing experiments.

Q2: What is the mechanism of action for allosteric Shp2 inhibitors?

Allosteric Shp2 inhibitors, unlike active-site inhibitors, do not bind to the catalytic site of the phosphatase. Instead, they bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[3] This binding stabilizes Shp2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[3] This mechanism generally leads to greater selectivity compared to active-site inhibitors, as the active sites of protein tyrosine phosphatases are highly conserved.[3]

Q3: What are the known off-target effects of allosteric Shp2 inhibitors?

While allosteric inhibitors are designed for high selectivity, they are not entirely immune to off-target effects. A recent study has revealed that several allosteric Shp2 inhibitors, including the well-characterized compound SHP099, can accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of Shp2.[2][4][5] This finding is critical, as it suggests that some of the observed anti-tumor effects of these inhibitors may be, at least in part, attributable to this off-target activity.[2][4][5] It is important to note that some other allosteric inhibitors, such as TNO155 and RMC-4550, did not show this off-target effect, highlighting the variability within this class of compounds.[4]

Q4: How does the selectivity of allosteric Shp2 inhibitors compare to active-site inhibitors?

Allosteric Shp2 inhibitors generally exhibit superior selectivity over active-site inhibitors.[3] The highly conserved nature of the PTP catalytic domain makes it challenging to develop active-site inhibitors that do not also inhibit other phosphatases.[3] For example, some active-site Shp2 inhibitors have been shown to have off-target effects on receptor tyrosine kinases like PDGFRβ.[1][6] In contrast, the allosteric inhibitor SHP099 did not exhibit these off-target effects on SRC or other tyrosine kinases in the tested contexts.[1]

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

This guide provides a systematic approach to troubleshooting and minimizing off-target effects when using this compound or other allosteric Shp2 inhibitors in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

If you observe experimental outcomes that are inconsistent with the known function of Shp2 or that vary between experiments, it is essential to consider the possibility of off-target effects.

Troubleshooting Steps:

  • Validate Inhibitor Potency and Purity: Given the conflicting IC50 reports for this compound, the first step is to determine the IC50 of your specific batch of the inhibitor in a biochemical assay using recombinant Shp2. Also, verify the purity of the compound using analytical methods such as HPLC-MS.

  • Perform Dose-Response Experiments: In your cellular assays, use a wide range of inhibitor concentrations. An ideal inhibitor should show a clear dose-response relationship for on-target effects (e.g., inhibition of ERK phosphorylation) that plateaus at higher concentrations. Off-target effects may appear at different concentration ranges.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help to distinguish between effects caused by the specific chemical scaffold and those due to on-target inhibition.

  • Employ a Rescue Experiment: A powerful method to confirm on-target activity is to perform a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of Shp2. If the inhibitor's effect is on-target, the cells expressing the resistant mutant should be less sensitive to the compound.[7]

  • Utilize a Secondary, Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to Shp2 inhibition, use a well-characterized, structurally different allosteric Shp2 inhibitor (e.g., SHP099) in parallel. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.

Issue 2: Suspected Off-Target Effect on Autophagy

Based on recent findings, a potential off-target effect of some allosteric Shp2 inhibitors is the inhibition of autophagy.[2][4][5] If your experimental system involves processes where autophagy plays a significant role, it is crucial to investigate this possibility.

Troubleshooting Steps:

  • Monitor Autophagy Markers: Assess the levels of key autophagy markers, such as LC3-II and p62/SQSTM1, by Western blotting. Inhibition of autophagic flux typically leads to an accumulation of both LC3-II and p62.

  • Perform Autophagic Flux Assays: To directly measure autophagic flux, use assays that involve lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of both the Shp2 inhibitor and a lysosomal inhibitor would suggest a blockage in autophagic degradation.

  • Cellular Imaging: Use fluorescence microscopy to observe the localization of fluorescently tagged LC3. An accumulation of LC3 puncta in the cytoplasm can be indicative of altered autophagy.

  • Test in a Shp2-Knockout/Knockdown System: The most definitive way to determine if the effect on autophagy is Shp2-independent is to treat cells lacking Shp2 (e.g., via CRISPR/Cas9 knockout or shRNA knockdown) with the inhibitor. If the effect on autophagy persists in the absence of Shp2, it is confirmed to be an off-target effect.

Quantitative Data Summary

The following table summarizes the available potency data for this compound and compares it with the well-characterized allosteric inhibitor SHP099. The significant discrepancy in the reported IC50 for this compound highlights the need for caution and independent verification.

InhibitorTargetReported IC50Source
This compound Shp2225 nMMedChemExpress[1][8][9]
This compound Shp25 nMMedKoo Biosciences[2]
SHP099 Shp270 nMChen et al., 2016[7]
SHP099 Shp1>100 µMChen et al., 2016[7]

Key Experimental Protocols

Protocol 1: Biochemical Assay for Shp2 Inhibition

This protocol outlines a general procedure to determine the IC50 of a Shp2 inhibitor in a biochemical assay.

  • Reagents: Recombinant human Shp2 protein, a suitable phosphopeptide substrate (e.g., DiFMUP), assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA), and the Shp2 inhibitor.

  • Procedure: a. Prepare a serial dilution of the Shp2 inhibitor in DMSO. b. In a 384-well plate, add the Shp2 enzyme to the assay buffer. c. Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the phosphopeptide substrate. e. Monitor the fluorescence signal (for DiFMUP) or absorbance over time using a plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for On-Target Shp2 Inhibition (pERK Western Blot)

This protocol describes how to assess the on-target activity of a Shp2 inhibitor by measuring the phosphorylation of a downstream effector, ERK.

  • Cell Culture: Culture a cell line known to be dependent on Shp2 signaling (e.g., KYSE-520) in appropriate growth medium.

  • Inhibitor Treatment: Seed the cells in multi-well plates and allow them to adhere. Serum-starve the cells overnight, if necessary, to reduce basal signaling. Treat the cells with a range of concentrations of the Shp2 inhibitor or DMSO for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for a short period (e.g., 5-10 minutes) to activate the RTK-Ras-ERK pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. d. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. e. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 P Gab1 Gab1 RTK->Gab1 P SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2 Shp2 Shp2->Ras Positive Regulation Gab1->Shp2 Recruitment Shp2_IN_25 This compound (Allosteric Inhibitor) Shp2_IN_25->Shp2

Caption: Simplified Shp2 signaling pathway and the point of intervention for this compound.

Experimental_Workflow start Start: Using this compound step1 Step 1: In-house Validation - Confirm IC50 (Biochemical Assay) - Verify Purity (HPLC-MS) start->step1 step2 Step 2: On-Target Validation (Cellular) - Dose-response (pERK Western Blot) - Use secondary inhibitor (e.g., SHP099) step1->step2 step3 Step 3: Off-Target Investigation - Monitor Autophagy Markers (LC3-II, p62) - Perform Autophagic Flux Assay step2->step3 step4 Step 4: Definitive Controls - Rescue with drug-resistant mutant - Test in Shp2 KO/KD cells step3->step4 end Conclusion: Robust & Reliable Data step4->end

Caption: Recommended experimental workflow for validating this compound activity.

Troubleshooting_Logic rect rect start Inconsistent/ Unexpected Results? q1 Is IC50 validated and consistent? start->q1 a1_no Action: Perform biochemical IC50 determination. q1->a1_no No q2 Does a secondary inhibitor (e.g., SHP099) replicate the effect? q1->q2 Yes a2_no Hypothesis: Potential off-target effect of this compound. q2->a2_no No q3 Does the effect persist in Shp2 KO/KD cells? q2->q3 Yes a3_yes Conclusion: Confirmed off-target effect. q3->a3_yes Yes a3_no Conclusion: On-target effect. Re-evaluate experimental setup. q3->a3_no No

Caption: A logical diagram for troubleshooting unexpected results with this compound.

References

Technical Support Center: Improving the Bioavailability of Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Shp2 inhibitor, Shp2-IN-25. The focus is on addressing potential issues related to its bioavailability, a common challenge for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2). It has an IC50 of 225 nM. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation through the RAS/MAPK signaling pathway. By binding to an allosteric site, this compound locks the enzyme in an inactive conformation, thereby inhibiting its function.

Q2: I am observing low efficacy of this compound in my in vivo experiments. What could be the reason?

Low in vivo efficacy of a potent compound like this compound is often linked to poor bioavailability. This can be due to several factors, including low aqueous solubility, poor permeability across the intestinal wall, and rapid first-pass metabolism. It is crucial to assess the physicochemical properties of your batch of this compound and consider formulation strategies to improve its exposure.

Q3: What are the expected physicochemical properties of this compound?

While specific experimental data for this compound is not widely published, as a small molecule inhibitor, it is likely to exhibit low aqueous solubility. Many kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability. Researchers should anticipate the need for formulation development to achieve adequate in vivo exposure.

Q4: Are there any known formulation strategies for Shp2 inhibitors?

Yes, various formulation strategies have been developed for poorly soluble drugs, including other kinase inhibitors. These include particle size reduction (micronization and nanosizing), the use of co-solvents, cyclodextrins, lipid-based formulations (such as self-emulsifying drug delivery systems or SEDDS), and amorphous solid dispersions. The optimal strategy will depend on the specific properties of this compound.

Troubleshooting Guide: Low Bioavailability of this compound

This guide provides a step-by-step approach to diagnosing and addressing low bioavailability of this compound in your experiments.

Step 1: Characterize the Physicochemical Properties of Your Compound

Before proceeding with in vivo studies, it is essential to understand the fundamental properties of your this compound batch.

Issue: Inconsistent or lower-than-expected in vivo results.

Troubleshooting:

  • Verify Compound Identity and Purity: Confirm the identity and purity of your this compound sample using methods like LC-MS and NMR. Impurities can affect both the biological activity and the physicochemical properties.

  • Determine Aqueous Solubility: Measure the solubility of this compound in relevant aqueous buffers (e.g., phosphate-buffered saline at different pH values) and in biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Assess Permeability: If resources allow, perform an in vitro permeability assay, such as the Caco-2 permeability assay, to understand its potential for intestinal absorption.

Data Presentation: Hypothetical Physicochemical Properties of this compound

PropertyExpected ValueImplication for Bioavailability
Molecular Weight~400-500 g/mol Favorable for passive diffusion.
LogP> 3High lipophilicity, may lead to low aqueous solubility.
Aqueous Solubility (pH 7.4)< 10 µg/mLLow solubility is a major barrier to oral absorption.
Caco-2 Permeability (Papp A->B)< 5 x 10⁻⁶ cm/sLow to moderate permeability.

Note: The values in this table are hypothetical and should be determined experimentally for your specific batch of this compound.

Step 2: Develop an Appropriate Formulation

Based on the characterization, select a suitable formulation strategy to enhance the solubility and dissolution rate of this compound.

Issue: Low exposure in pharmacokinetic (PK) studies despite administering a high dose.

Troubleshooting Formulation Strategies:

Formulation StrategyPrincipleWhen to Use
Co-solvent System Increase solubility by using a mixture of water-miscible solvents (e.g., DMSO, PEG-400, ethanol).For early-stage in vivo studies where a simple formulation is needed.
Micronization/Nanosizing Increase the surface area of the drug particles to enhance dissolution rate.When dissolution rate is the primary limiting factor.
Amorphous Solid Dispersion Disperse the drug in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form.For compounds with high melting points and strong crystal lattice energy.
Lipid-Based Formulations (e.g., SEDDS) Dissolve the drug in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the GI tract.For highly lipophilic drugs (high LogP).
Cyclodextrin Complexation Form inclusion complexes with cyclodextrins to increase aqueous solubility.For molecules that can fit within the cyclodextrin cavity.
Step 3: Evaluate the Formulation In Vitro and In Vivo

Once a formulation is developed, its performance should be assessed.

Issue: Uncertainty about the effectiveness of the chosen formulation.

Troubleshooting:

  • In Vitro Dissolution Testing: Perform dissolution studies of your formulation in biorelevant media to ensure it enhances the drug release compared to the unformulated compound.

  • In Vivo Pharmacokinetic (PK) Studies: Conduct a PK study in a relevant animal model (e.g., mice) to determine key parameters like Cmax, Tmax, and AUC. Compare the exposure achieved with the new formulation to a simple suspension of the compound.

Data Presentation: Example In Vivo PK Study Results in Mice

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
Suspension in 0.5% CMC50502200
20% PEG-400 in water5025011000
SEDDS5012000.56000

Note: This is example data and will vary depending on the compound and formulation.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess amount of the compound (or an aliquot of the stock solution) to a known volume of the test buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound (dissolved in transport buffer, with low % of organic solvent) to the apical (A) side of the Transwell.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 Recruitment and Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2->Ras Positive Regulation Shp2_IN_25 This compound Shp2_IN_25->Shp2 Allosteric Inhibition

Caption: Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Development cluster_3 In Vitro/In Vivo Evaluation cluster_4 Outcome Low_Efficacy Low In Vivo Efficacy Solubility Aqueous Solubility Assay Low_Efficacy->Solubility Permeability Caco-2 Permeability Assay Low_Efficacy->Permeability Formulation Select Formulation Strategy (e.g., Co-solvent, SEDDS) Solubility->Formulation Permeability->Formulation Dissolution In Vitro Dissolution Formulation->Dissolution PK_Study In Vivo PK Study Dissolution->PK_Study Improved_Bioavailability Improved Bioavailability PK_Study->Improved_Bioavailability

Caption: Workflow for troubleshooting low bioavailability of this compound.

Logical_Relationship cluster_0 Problem cluster_1 Root Causes cluster_2 Solutions Poor_Bioavailability Poor Bioavailability Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Intestinal Permeability Poor_Bioavailability->Low_Permeability High_Metabolism High First-Pass Metabolism Poor_Bioavailability->High_Metabolism Formulation_Strategies Formulation Strategies (e.g., Nanosizing, SEDDS) Low_Solubility->Formulation_Strategies Permeation_Enhancers Permeation Enhancers Low_Permeability->Permeation_Enhancers Metabolic_Inhibitors Co-administration with Metabolic Inhibitors High_Metabolism->Metabolic_Inhibitors

Shp2-IN-25 Technical Support Center: Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of publicly available data specifically detailing the cytotoxic effects of Shp2-IN-25 on normal, non-cancerous cell lines. The following information is based on well-characterized, structurally related allosteric SHP2 inhibitors, such as TNO155 (a derivative of SHP099), and general best practices for in vitro cytotoxicity testing. This guide is intended to provide a framework for researchers to design and troubleshoot their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of SHP2 inhibitors on normal cells?

A1: Allosteric SHP2 inhibitors are designed to target the SHP2 protein, which is involved in various cellular signaling pathways. While the primary goal is to inhibit pathways that are hyperactivated in cancer cells, off-target effects in normal cells can occur. Clinical studies with SHP2 inhibitors like TNO155 have reported a manageable safety profile, suggesting that while some side effects are observed, they are generally tolerable at therapeutic doses. However, in vitro cytotoxicity in specific normal cell lines can vary. It is crucial to perform dose-response studies on relevant normal cell lines to determine the therapeutic window of a specific SHP2 inhibitor.

Q2: Which normal cell lines should I use as controls for my cytotoxicity experiments?

A2: The choice of normal cell lines should be guided by the intended clinical application of the SHP2 inhibitor. For example, if targeting a specific type of cancer, it is advisable to use normal cells from the corresponding tissue of origin. Commonly used non-cancerous human cell lines include:

  • Fibroblasts: e.g., MRC-5, WI-38

  • Epithelial cells: e.g., HaCaT (keratinocytes), BEAS-2B (bronchial epithelium)

  • Endothelial cells: e.g., HUVEC (Human Umbilical Vein Endothelial Cells)

  • Hepatocytes: e.g., Primary human hepatocytes or immortalized lines like HepaRG

Q3: What is a typical IC50 value for a SHP2 inhibitor in normal cells?

A3: As data for this compound is unavailable, we refer to related compounds. The IC50 values for SHP2 inhibitors in normal cells are generally expected to be higher than in sensitive cancer cell lines. However, specific values are highly dependent on the cell line, the assay used, and the incubation time. It is essential to empirically determine the IC50 for your experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background signal in cytotoxicity assay Contamination of cell culture (e.g., mycoplasma).Regularly test cell cultures for mycoplasma. Use fresh, sterile reagents.
Reagent interference with the compound.Run a control with the compound in cell-free media to check for direct interaction with assay reagents.
Inconsistent IC50 values between experiments Variation in cell seeding density.Ensure accurate cell counting and consistent seeding density across all plates and experiments.
Fluctuation in incubation time.Standardize the incubation time with the inhibitor and the assay development time.
Compound instability or precipitation at high concentrations.Visually inspect the compound in media for precipitation. Use a different solvent or lower the highest concentration if necessary.
No cytotoxicity observed even at high concentrations Low cell permeability of the inhibitor.Consider using a different cell line or a cell line engineered to express transporters that may facilitate inhibitor uptake.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of inhibitor treatment.
Inactive compound.Verify the identity and purity of the inhibitor.

Quantitative Data Summary

Due to the absence of specific data for this compound, this table provides a conceptual framework for how to present such data once it becomes available. Researchers should populate a similar table with their own experimental results.

SHP2 Inhibitor Normal Cell Line Assay Type Incubation Time (hours) IC50 (µM)
This compounde.g., MRC-5CellTiter-Glo72Data not available
This compounde.g., HaCaTMTT72Data not available
TNO155Various solid tumors (in vivo)Clinical TrialN/AFavorable safety profile reported

Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a standard method for determining cell viability by measuring ATP levels, which correspond to the number of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • This compound (or other SHP2 inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Selected normal human cell line

  • Appropriate cell culture medium and supplements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the SHP2 inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls (e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits and activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP SOS1->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP dephosphorylates a regulatory site on SOS1, promoting RAS activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_IN_25 This compound Shp2_IN_25->SHP2_active allosterically inhibits

Caption: SHP2 signaling pathway and the mechanism of action of this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed normal cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_treatment Incubate for 48-96h add_compound->incubate_treatment add_reagent Add CellTiter-Glo reagent incubate_treatment->add_reagent incubate_assay Incubate for 10 min add_reagent->incubate_assay read_luminescence Read luminescence incubate_assay->read_luminescence calculate_viability Calculate % viability read_luminescence->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Technical Support Center: Overcoming Resistance to Shp2-IN-25 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SHP2 inhibitor, Shp2-IN-25.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways, which are often dysregulated in cancer.[2] In its inactive state, SHP2 is auto-inhibited. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that opens its catalytic site. Allosteric inhibitors like this compound bind to a site distinct from the active site, stabilizing the inactive conformation of SHP2 and thereby preventing its activation and downstream signaling.[2]

Q2: My cancer cells are showing resistance to this compound. What are the common mechanisms of resistance?

Resistance to allosteric SHP2 inhibitors can arise through several mechanisms:

  • Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can disrupt negative feedback loops, leading to the hyperactivation of RTKs such as FGFR, EGFR, and others. This reactivation can restore downstream signaling, overriding the effect of the SHP2 inhibitor.[3]

  • Mutations in SHP2: Although less common for acquired resistance, mutations in the PTPN11 gene (which encodes SHP2) can lead to a constitutively active protein that is less sensitive to allosteric inhibition.[4] For example, phosphorylation at tyrosine 62 (Tyr62) of SHP2 has been shown to confer resistance by preventing the binding of allosteric inhibitors.[5]

  • Activation of Parallel or Downstream Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for SHP2, or by acquiring mutations in downstream components of the RAS-ERK pathway, such as KRAS or BRAF.[2][6]

Q3: How can I overcome resistance to this compound in my experiments?

The most effective strategy to overcome resistance to SHP2 inhibitors is through combination therapy. By simultaneously targeting multiple nodes in a signaling pathway, you can prevent or overcome the emergence of resistant clones.[2]

  • Combination with MEK Inhibitors: In cancers with RAS mutations, combining a SHP2 inhibitor with a MEK inhibitor (e.g., trametinib) has shown strong synergistic effects in preclinical models.[2][7]

  • Combination with RTK Inhibitors: For cancers driven by specific RTKs, a combination with the corresponding RTK inhibitor (e.g., an EGFR inhibitor in EGFR-mutant lung cancer) can be effective.[7]

  • Combination with Immune Checkpoint Blockade: SHP2 is involved in regulating immune responses, and its inhibition can enhance anti-tumor immunity. Combining a SHP2 inhibitor with PD-1/PD-L1 inhibitors is a promising strategy currently under investigation.[2][7]

Troubleshooting Guides

Problem 1: Decreased or No Efficacy of this compound in Cell Viability Assays

If you observe that this compound is not effectively reducing the viability of your cancer cell line, consider the following troubleshooting steps.

Experimental Workflow for Assessing Drug Resistance

cluster_setup Initial Experiment Setup cluster_analysis Data Analysis and Troubleshooting cluster_investigation Investigating Resistance Mechanisms start Seed cancer cells in 96-well plates treat Treat with a dose range of this compound start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT/CellTiter-Glo assay incubate->assay ic50 Calculate IC50 value assay->ic50 compare Compare IC50 to expected values ic50->compare resistant IC50 is significantly higher than expected (Resistance Suspected) compare->resistant High IC50 sensitive IC50 is within expected range compare->sensitive Low IC50 western Perform Western Blot for p-ERK, p-SHP2, p-RTKs resistant->western combo Test combination therapies (e.g., with MEK inhibitor) resistant->combo

Caption: A workflow for identifying and investigating resistance to this compound.

Quantitative Data: IC50 Values of SHP2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized SHP2 inhibitor SHP099, which is analogous to this compound, in various cancer cell lines. Note the increased resistance in cell lines with specific genetic backgrounds.

Cell LineCancer TypeKey MutationsSHP099 IC50 (µM)Combination TherapyCombination IC50 (µM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.32--
TF-1Erythroleukemia-1.73--
KYSE520Esophageal Squamous Cell CarcinomaEGFR amplification~0.25 (for p-ERK inhibition)--
MDA-MB-468Breast CancerEGFR amplification~0.25 (for p-ERK inhibition)--
A2058MelanomaBRAF V600E> 20--
Multiple KRAS-mutant cell linesVariousKRAS mutationGenerally high (>10)+ MEK inhibitorSynergistic reduction

Data compiled from multiple sources.[8][9][10]

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (and combination drug, if applicable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Problem 2: No Change in Downstream Signaling After this compound Treatment

If Western blot analysis shows no decrease in the phosphorylation of downstream targets like ERK, it may indicate a resistance mechanism is at play.

Signaling Pathway: SHP2 and Resistance Mechanisms

cluster_pathway RAS-RAF-ERK Signaling Pathway cluster_inhibition Inhibition and Resistance RTK RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS SHP2 SHP2 GRB2->SHP2 RAS RAS SOS->RAS SHP2->RAS Feedback Feedback Reactivation of RTK SHP2->Feedback RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Shp2_IN_25 This compound Shp2_IN_25->SHP2 MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Feedback->RTK

References

Technical Support Center: Assessing SHP2 Inhibitor Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for SHP2 Inhibitor Target Engagement. This resource is designed for researchers, scientists, and drug development professionals working with SHP2 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Disclaimer: Information on a specific inhibitor named "Shp2-IN-25" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the methods for assessing target engagement of well-characterized allosteric SHP2 inhibitors, such as SHP099, RMC-4550, and Shp2-IN-31. The principles and protocols described herein are broadly applicable to novel SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for assessing SHP2 target engagement in a cellular context?

A1: The most widely used method is the Cellular Thermal Shift Assay (CETSA).[1][2][3][4] CETSA is based on the principle that the binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its thermal stability.[4][5] This change in thermal stability is then quantified to determine target engagement.

Q2: How does the Cellular Thermal Shift Assay (CETSA) work for SHP2?

A2: In a typical SHP2 CETSA experiment, cells are treated with the SHP2 inhibitor.[1] After treatment, the cells are heated to a specific temperature, which causes protein denaturation and aggregation. The soluble fraction of the target protein (SHP2) is then quantified. If the inhibitor binds to SHP2, it will stabilize the protein, resulting in more soluble SHP2 remaining at a given temperature compared to untreated cells.[1][4]

Q3: What are the key advantages of using CETSA for SHP2 target engagement?

A3: CETSA offers several advantages:

  • Physiological Relevance: It measures target engagement in intact cells, providing a more physiologically relevant assessment compared to in vitro assays.[1][4]

  • Label-Free: In its traditional Western blot-based format, it does not require modification of the inhibitor or the target protein.

  • Versatility: The assay can be adapted to both wild-type and mutant forms of SHP2.[1][3]

  • High-Throughput Potential: CETSA can be miniaturized into a 384-well format for screening larger compound libraries.[1][2][3]

Q4: What is an isothermal dose-response (ITDR) CETSA?

A4: Isothermal dose-response CETSA is a variation of the assay where a single, optimized temperature is used to assess target engagement across a range of inhibitor concentrations.[1] This approach is used to determine the cellular EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization effect.

Q5: Are there alternative methods to assess SHP2 target engagement?

A5: While CETSA is a primary method for direct target engagement, downstream signaling pathway analysis can provide indirect evidence of target modulation. This includes measuring the phosphorylation levels of key downstream effectors of the SHP2 pathway, such as ERK (pERK).[6][7] A reduction in pERK levels upon inhibitor treatment suggests engagement of SHP2 in the relevant signaling cascade.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak thermal shift (ΔTm) observed with a known SHP2 inhibitor. Suboptimal inhibitor concentration or incubation time. Optimize the concentration of the inhibitor and the incubation time. Ensure the inhibitor has sufficient time to enter the cells and bind to the target.
Incorrect heating temperature. Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of SHP2 in your specific cell line. The optimal temperature for the isothermal dose-response experiment should be on the slope of the melting curve.[1]
Low SHP2 expression in the chosen cell line. Select a cell line with higher endogenous SHP2 expression or use a system with transient or stable overexpression of SHP2.[1]
Cell lysis and sample preparation issues. Ensure complete cell lysis to release the target protein. Use appropriate protease and phosphatase inhibitors in your lysis buffer.
High variability between replicates. Inconsistent cell numbers. Ensure accurate and consistent cell seeding density across all wells.
Uneven heating. Use a thermocycler with good temperature uniformity across the plate.
Pipetting errors. Be precise with all pipetting steps, especially when adding the inhibitor and during sample processing.
Inhibitor appears potent in biochemical assays but shows weak cellular target engagement. Poor cell permeability of the inhibitor. Assess the cell permeability of your compound using standard assays.
Inhibitor is subject to efflux by cellular transporters. Use cell lines with known expression of efflux pumps or co-incubate with efflux pump inhibitors to test this possibility.
High protein binding in cell culture medium. Determine the extent of inhibitor binding to serum proteins in the culture medium. Consider reducing the serum concentration during the inhibitor treatment period.
Unexpected changes in the expression level of SHP2 upon inhibitor treatment. Compound toxicity. Assess the cytotoxicity of your inhibitor at the concentrations and incubation times used. High toxicity can lead to non-specific protein degradation.
Off-target effects of the inhibitor. Investigate the selectivity of your inhibitor against other phosphatases and kinases.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

This protocol is adapted from published methods for assessing SHP2 target engagement using allosteric inhibitors.[1][2]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SHP2 inhibitor (e.g., SHP099, RMC-4550)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and transfer system

  • Anti-SHP2 antibody

  • Anti-GAPDH or Anti-Actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Workflow Diagram:

G cluster_0 Cell Culture and Treatment cluster_1 Heating and Lysis cluster_2 Protein Quantification A Seed cells in culture plates B Treat cells with SHP2 inhibitor or vehicle (DMSO) A->B C Harvest and resuspend cells in PBS B->C D Heat cell suspension at a specific temperature C->D E Lyse cells to extract proteins D->E F Separate soluble fraction by centrifugation E->F G Quantify soluble SHP2 by Western Blot F->G H Analyze band intensities G->H

Caption: Workflow for the SHP2 Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with the desired concentrations of the SHP2 inhibitor or DMSO (vehicle) for 1-2 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest by scraping.

  • Heating Step: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a specific temperature (e.g., 52-58°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. A no-heating control should be included.

  • Cell Lysis: Add lysis buffer to the cell suspensions and lyse on ice.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-SHP2 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, Actin) as a loading control.

  • Data Analysis: Quantify the band intensities. The amount of soluble SHP2 at each temperature and inhibitor concentration is normalized to the loading control and compared to the untreated control.

Quantitative Data Summary

The following table summarizes the in vitro and cellular potencies of some well-characterized SHP2 inhibitors.

InhibitorTargetAssay TypeIC50 / EC50Reference
SHP099 SHP2-WTBiochemical Inhibition70 nM[1]
SHP2-WTCellular Thermal Shift (CETSA)2.5 µM[1]
SHP2-E76KBiochemical Inhibition4.2 µM[1]
RMC-4550 SHP2-WTBiochemical Inhibition0.8 nM[1]
SHP2-WTCellular Thermal Shift (CETSA)0.2 µM[1]
Shp2-IN-31 SHP2-WTBiochemical Inhibition13 nM[8]
SHP2-E76KBiochemical Inhibition>10,000 nM[8]

Signaling Pathway

SHP2 is a key signaling node that positively regulates the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[6][7] Allosteric SHP2 inhibitors stabilize the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[9]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2_inactive SHP2 (inactive) Grb2->SHP2_inactive RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Promotes SOS-mediated RAS activation Inhibitor This compound (Allosteric Inhibitor) Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: Simplified SHP2 signaling pathway and the mechanism of allosteric inhibition.

References

Best practices for long-term storage of Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Shp2-IN-25, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C. This ensures the stability of the compound for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For most small molecule inhibitors, creating a high-concentration stock (e.g., 10 mM) allows for easy dilution to the desired working concentration for your experiments. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is an allosteric inhibitor of SHP2.[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway.[4][5][6][7] By binding to an allosteric site, this compound stabilizes the inactive conformation of SHP2, preventing its activation and subsequent dephosphorylation of its target proteins. This leads to the downregulation of downstream signaling cascades that are often hyperactivated in cancer.[8][9]

Q4: In which signaling pathways is SHP2 involved?

A4: SHP2 is a key signaling node involved in several critical cellular pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: SHP2 is essential for the activation of RAS, a key upstream regulator of this pathway, which is crucial for cell proliferation, differentiation, and survival.[4][5][6][7]

  • PI3K-AKT Pathway: The role of SHP2 in this pathway can be context-dependent, either promoting or inhibiting signaling.[6]

  • JAK-STAT Pathway: SHP2 can modulate the JAK-STAT pathway, which is important for cytokine signaling and immune responses.[4][10]

  • PD-1/PD-L1 Pathway: SHP2 is a downstream effector of the PD-1 receptor, and its inhibition can enhance anti-tumor immunity.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitor activity Improper storage leading to degradation.Ensure the compound is stored at -20°C for long-term storage and minimize freeze-thaw cycles of the stock solution.
Incorrect concentration of the inhibitor.Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal working concentration (e.g., IC50) for your specific cell line and assay.
Cell line is resistant to SHP2 inhibition.Some cell lines may have intrinsic or acquired resistance. Consider using a different cell line or investigating potential resistance mechanisms, such as mutations in downstream effectors of the RAS pathway.[8]
Compound precipitation in media Poor solubility of the compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) and does not affect cell viability. If precipitation persists, try preparing a fresh dilution from the stock solution and vortexing thoroughly before adding to the media.
Off-target effects observed The inhibitor may be affecting other cellular proteins at high concentrations.Perform experiments at the lowest effective concentration. Include appropriate negative controls (e.g., vehicle-treated cells) and consider using a structurally different SHP2 inhibitor as a comparison to confirm that the observed phenotype is due to SHP2 inhibition.
Variability between experiments Inconsistent cell culture conditions or reagent handling.Maintain consistent cell passage numbers, seeding densities, and treatment times. Ensure all reagents are properly stored and handled.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell Viability Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the CCK-8 assay.[11]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., a line with a known RTK mutation)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[11]

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 10 µM.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol describes how to assess the effect of this compound on the RAS-MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK for each treatment condition.

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_SHP2_activation SHP2 Activation cluster_RAS_MAPK_cascade RAS-MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Recruits RAS RAS SOS1->RAS Activates SHP2->RAS Promotes Activation Shp2_IN_25 This compound Shp2_IN_25->SHP2 Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_inhibitor Prepare this compound Dilutions prep_cells->prep_inhibitor treat_cells Treat Cells with Inhibitor prep_inhibitor->treat_cells incubate Incubate for a Defined Period treat_cells->incubate end_point_assay Perform End-Point Assay (e.g., Viability, Western Blot) incubate->end_point_assay data_analysis Data Acquisition and Analysis end_point_assay->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Workflow start Inconsistent/No Activity check_storage Verify Storage Conditions (-20°C Long-Term) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage (Use Fresh Aliquot) check_storage->storage_bad No check_concentration Confirm Stock and Working Concentrations conc_ok Concentration OK check_concentration->conc_ok Yes conc_bad Incorrect Concentration (Recalculate/Re-prepare) check_concentration->conc_bad No check_solubility Observe for Precipitation in Media sol_ok Solubility OK check_solubility->sol_ok Yes sol_bad Precipitation Observed (Adjust Solvent/Concentration) check_solubility->sol_bad No check_cell_line Evaluate Cell Line Sensitivity/ Resistance cell_ok Cell Line is Sensitive check_cell_line->cell_ok Yes cell_bad Potential Resistance (Test Alternative Cell Line) check_cell_line->cell_bad No storage_ok->check_concentration conc_ok->check_solubility sol_ok->check_cell_line end end cell_ok->end Investigate Other Factors (e.g., Assay Conditions)

References

Validation & Comparative

A Comparative Analysis of SHP2 Inhibitors in Lung Cancer Models: TNO155 and Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison between the clinical-stage SHP2 inhibitor TNO155 and the research compound Shp2-IN-25 in the context of lung cancer is currently hampered by the limited publicly available preclinical data for this compound. While extensive research and clinical evaluation have characterized TNO155 as a potent allosteric inhibitor of SHP2 with promising activity in lung cancer, particularly in combination with other targeted therapies, specific efficacy and mechanistic data for this compound in lung cancer models remain largely unpublished.

This guide provides a comprehensive overview of the available information on TNO155, including its mechanism of action, preclinical and clinical findings in lung cancer, and the experimental protocols utilized in its evaluation. This is juxtaposed with the current understanding of SHP2's role in lung cancer, which forms the basis for the development of inhibitors like this compound.

The Role of SHP2 in Lung Cancer

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[1][3] In lung cancer, SHP2 is implicated in promoting cell proliferation, survival, and metastasis.[2][3] Furthermore, SHP2 has been shown to mediate resistance to targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), and chemotherapy agents like cisplatin.[3][4] This makes SHP2 an attractive therapeutic target for overcoming drug resistance and improving treatment outcomes in lung cancer.

TNO155: A Clinically Advanced SHP2 Inhibitor

TNO155 is a potent and selective allosteric inhibitor of SHP2 that has advanced into clinical trials.[5] It functions by binding to a tunnel-like allosteric site on SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby inhibiting RAS-MAPK signaling.

Preclinical and Clinical Data in Lung Cancer

Preclinical studies have demonstrated the potential of TNO155 in various lung cancer models, particularly in combination with other targeted agents. A significant area of investigation has been its synergy with KRAS G12C inhibitors.[6][7] TNO155 has been shown to block the adaptive feedback activation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition, leading to enhanced anti-tumor efficacy.[6]

Similarly, in EGFR-mutant lung cancer models, the combination of TNO155 with EGFR inhibitors has shown promise in overcoming resistance.[6][8] By inhibiting SHP2, TNO155 can abrogate the reactivation of the MAPK pathway, a common mechanism of resistance to EGFR TKIs.

Initial clinical data from a phase 1 study (NCT03114319) in patients with advanced solid tumors, including NSCLC, have indicated that TNO155 has a manageable safety profile and shows evidence of target engagement.[7] While monotherapy activity was limited, the focus of ongoing clinical trials is on evaluating TNO155 in combination with other targeted therapies, such as the KRAS G12C inhibitor adagrasib (NCT04330664) and JDQ443 (NCT04699188).[7]

This compound: An Investigational Compound

Currently, there is a lack of specific, publicly available preclinical data detailing the efficacy and mechanism of action of this compound in lung cancer models. Without information on its potency (e.g., IC50 values in lung cancer cell lines), its effects on downstream signaling pathways, or its in vivo activity in lung cancer xenografts, a direct and meaningful comparison with TNO155 cannot be conducted.

Signaling Pathways and Experimental Workflows

The primary signaling pathway targeted by SHP2 inhibitors is the RAS-MAPK pathway. The diagrams below illustrate the central role of SHP2 in this pathway and a typical experimental workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 Grb2->SHP2 RAS RAS SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TNO155 TNO155 / This compound TNO155->SHP2

Caption: SHP2's role in the RAS-MAPK signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellLines Lung Cancer Cell Lines (e.g., KRAS mutant, EGFR mutant) Treatment Treat with SHP2 Inhibitor (Single agent or Combination) CellLines->Treatment Xenograft Establish Lung Cancer Xenografts (Cell line-derived or PDX) CellLines->Xenograft Xenograft Model Generation ProliferationAssay Proliferation/Viability Assays (e.g., CellTiter-Glo) Treatment->ProliferationAssay WesternBlot Western Blot Analysis (pERK, pAKT, etc.) Treatment->WesternBlot Dosing Administer SHP2 Inhibitor (Oral gavage, etc.) Xenograft->Dosing TumorMeasurement Monitor Tumor Volume Dosing->TumorMeasurement PKPD Pharmacokinetic/Pharmacodynamic Analysis TumorMeasurement->PKPD

Caption: A typical experimental workflow for preclinical evaluation of SHP2 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on common practices in the field for evaluating SHP2 inhibitors.

Cell Proliferation Assay
  • Cell Seeding: Lung cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g., TNO155) alone or in combination with another therapeutic agent.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis
  • Cell Lysis: Lung cancer cells are treated with the SHP2 inhibitor for a specified time (e.g., 2, 24 hours), then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total SHP2, phospho-ERK (pERK), total ERK, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: Lung cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDXs), tumor fragments are implanted.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • Drug Administration: The SHP2 inhibitor is administered, typically by oral gavage, at a predetermined dose and schedule.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for pharmacodynamic analysis.

Conclusion

TNO155 is a well-characterized, clinical-stage SHP2 inhibitor with a clear rationale for its use in combination therapies for lung cancer. The extensive preclinical and emerging clinical data provide a strong foundation for its continued development. In contrast, the lack of specific, publicly available data for this compound in lung cancer models prevents a direct comparison. Future publications on this compound will be necessary to ascertain its relative potency, efficacy, and potential as a therapeutic agent for lung cancer. Researchers and drug developers are encouraged to follow the progress of ongoing clinical trials for TNO155 and other SHP2 inhibitors to understand their full therapeutic potential in the treatment of lung cancer.

References

Validating the Specificity of Shp2-IN-25: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, immunology, and developmental biology, the protein tyrosine phosphatase SHP2 has emerged as a critical therapeutic target. A plethora of small molecule inhibitors have been developed to modulate its activity, each with varying degrees of potency and specificity. This guide provides an objective comparison of Shp2-IN-25 with other widely used SHP2 inhibitors, focusing on experimental data that validates its specificity for its intended target.

This comparative analysis includes key specificity data for this compound alongside other notable SHP2 inhibitors such as SHP099, TNO155, and RMC-4630. The following sections detail the biochemical and cellular assays used to determine inhibitor potency and selectivity, providing researchers with the necessary information to make informed decisions for their studies.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The cornerstone of validating a chemical probe is to determine its potency against its intended target and its selectivity against closely related proteins. For SHP2 inhibitors, the most relevant off-target is the highly homologous phosphatase SHP1. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various SHP2 inhibitors against both SHP2 and SHP1.

CompoundSHP2 IC50 (nM)SHP1 IC50 (nM)Selectivity (SHP1/SHP2)
This compound Data not publicly availableData not publicly availableData not publicly available
SHP09971>100,000>1400-fold
TNO15511>100,000>9000-fold
RMC-4630 (homologue RMC-4550)0.583Data not publicly availableData not publicly available

Cellular Target Engagement: Confirming Interaction in a Physiological Context

Beyond in vitro biochemical assays, it is crucial to confirm that an inhibitor can engage its target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target binding in intact cells. This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

An isothermal dose-response CETSA experiment can reveal the concentration at which an inhibitor effectively binds to SHP2 inside the cell. While specific CETSA data for this compound is not publicly available, a typical experiment would demonstrate a concentration-dependent increase in stabilized SHP2 in the presence of the inhibitor.

Downstream Signaling: Assessing the Functional Consequences of SHP2 Inhibition

SHP2 is a key upstream regulator of the Ras-ERK (MAPK) signaling pathway.[1] A specific SHP2 inhibitor should effectively block this pathway in a cellular context. This is commonly assessed by measuring the phosphorylation status of ERK (p-ERK) via Western blotting. Treatment of SHP2-dependent cancer cell lines with a selective inhibitor is expected to lead to a dose-dependent decrease in p-ERK levels, without affecting the total ERK protein levels.

Off-Target Profiling: A Broader Look at Specificity

To ensure that the observed biological effects of an inhibitor are due to its action on SHP2, a comprehensive off-target analysis is essential. This is often achieved through kinome scanning, a technology that screens a compound against a large panel of kinases to identify potential off-target interactions.[2][3][4][5]

While kinome scan data for this compound is not publicly available, a highly specific inhibitor would show minimal binding to other kinases at concentrations where it potently inhibits SHP2. It is important to note that some allosteric SHP2 inhibitors have been reported to have off-target effects, such as the inhibition of autophagy through lysosomal accumulation, which is independent of their SHP2 inhibitory activity.

Experimental Protocols

For researchers looking to independently validate the specificity of this compound or other SHP2 inhibitors, detailed experimental protocols for the key assays are provided below.

SHP2 Enzymatic Activity Assay

This assay measures the ability of an inhibitor to block the phosphatase activity of purified SHP2 enzyme.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of this compound incubate Incubate SHP2 with inhibitor prep_inhibitor->incubate prep_enzyme Prepare SHP2 enzyme solution prep_enzyme->incubate prep_substrate Prepare DiFMUP substrate solution add_substrate Add DiFMUP to initiate reaction incubate->add_substrate measure_fluorescence Measure fluorescence intensity add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50

Caption: Workflow for SHP2 Enzymatic Activity Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT).

    • Dilute recombinant human SHP2 protein to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the SHP2 enzyme solution to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation/Emission ~358/450 nm) over time using a plate reader.

    • Calculate the rate of the enzymatic reaction.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular context.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Analysis treat_cells Treat cells with this compound or vehicle heat_cells Heat cells at various temperatures treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells separate_proteins Separate soluble and aggregated proteins lyse_cells->separate_proteins analyze_soluble Analyze soluble SHP2 by Western blot separate_proteins->analyze_soluble

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture a SHP2-expressing cell line to confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a SHP2-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for soluble SHP2 at each temperature.

    • Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.

Western Blot for p-ERK and Total ERK

This assay assesses the functional impact of SHP2 inhibition on downstream signaling.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis treat_cells Treat cells with this compound and stimulate lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells run_sds_page Run SDS-PAGE and transfer to membrane lyse_cells->run_sds_page probe_antibodies Probe with p-ERK and total ERK antibodies run_sds_page->probe_antibodies detect_signal Detect and quantify chemiluminescent signal probe_antibodies->detect_signal

Caption: Workflow for p-ERK and total ERK Western Blot.

Protocol:

  • Cell Treatment and Lysis:

    • Seed a SHP2-dependent cell line and grow overnight.

    • Pre-treat the cells with increasing concentrations of this compound for a defined period.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the Ras-ERK pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • Strip the membrane of the p-ERK antibodies.

    • Re-probe the same membrane with a primary antibody for total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

Signaling Pathway

The following diagram illustrates the central role of SHP2 in the Ras-ERK signaling cascade and the point of intervention for SHP2 inhibitors.

RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF Ras_GTP Ras-GTP SHP2->Ras_GTP promotes activation Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Transcription Gene Transcription (Proliferation, Survival) p_ERK->Transcription Inhibitor This compound Inhibitor->SHP2

Caption: SHP2's role in the Ras-ERK signaling pathway.

References

Shp2-IN-25: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric SHP2 inhibitor, Shp2-IN-25, with other notable SHP2 inhibitors. The focus is on cross-reactivity and selectivity, crucial parameters in the development of targeted therapies. While comprehensive, direct comparative screening data for this compound against a broad panel of kinases and phosphatases is not publicly available, this guide compiles existing data on its potency and compares it with well-characterized alternative inhibitors.

Quantitative Cross-Reactivity Data

The following table summarizes the available potency data for this compound and other prominent SHP2 inhibitors. It is important to note that a direct head-to-head comparison of this compound across a wide selectivity panel has not been reported in the available literature. The data presented here is compiled from various sources and should be interpreted with this context in mind.

InhibitorTypeTargetIC50 (nM)Selectivity Notes
This compound AllostericSHP2~25Data on cross-reactivity against other phosphatases and kinases is not widely available.
TNO155 AllostericSHP211High selectivity for SHP2.[1]
RMC-4630 AllostericSHP2-Currently in clinical development, indicating a favorable selectivity profile.
SHP099 AllostericSHP271Highly selective for SHP2 with no significant activity against a panel of other phosphatases, including the closely related SHP1.[1]
IACS-13909 AllostericSHP215.7Specific to SHP2 with no inhibitory effect on SHP1.[1]
11a-1 CatalyticSHP22007-fold more active against SHP2 than SHP1.[1]
CNBDA CatalyticSHP2500025-fold more active against SHP2 than SHP1.[1]

Experimental Protocols

The determination of inhibitor potency and selectivity against SHP2 and other phosphatases or kinases typically involves a combination of biochemical and cell-based assays.

Biochemical Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.

Materials:

  • Recombinant human SHP2 protein

  • Phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide derived from a known SHP2 substrate.

  • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).

  • Add the recombinant SHP2 enzyme to the wells containing the test compound and the no-inhibitor control.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the phosphatase substrate (e.g., DiFMUP) to all wells.

  • Monitor the fluorescence signal over time using a plate reader. The dephosphorylation of DiFMUP by SHP2 results in a fluorescent product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of an inhibitor within a cellular context.

Objective: To confirm that the inhibitor binds to SHP2 inside intact cells.

Materials:

  • Cancer cell line expressing endogenous SHP2

  • Test compound (e.g., this compound)

  • Cell lysis buffer

  • Antibodies specific for SHP2

  • Western blotting reagents and equipment

  • PCR thermocycler

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.

  • Harvest the cells and resuspend them in a physiological buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble SHP2 at each temperature by Western blotting using an anti-SHP2 antibody.

  • Quantify the band intensities and plot them as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

SHP2 Signaling Pathway

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node downstream of various receptor tyrosine kinases (RTKs). Its activation plays a crucial role in mediating cellular proliferation, survival, and differentiation through the RAS/MAPK pathway.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP promotes activation Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation regulates GrowthFactor Growth Factor GrowthFactor->RTK binds Shp2_IN_25 This compound Shp2_IN_25->SHP2_active inhibits

Caption: SHP2 signaling cascade initiated by growth factor binding.

References

A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-25 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and other therapeutic areas. Its role as a key signaling node downstream of receptor tyrosine kinases (RTKs) makes it a central player in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1][2][3] Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. This guide provides a comparative overview of Shp2-IN-25 and other prominent allosteric SHP2 inhibitors, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Allosteric SHP2 Inhibitors

The following tables summarize the key biochemical potency, cellular activity, and pharmacokinetic parameters of selected allosteric SHP2 inhibitors.

Table 1: Biochemical Potency Against Wild-Type SHP2

InhibitorIC50 (nM)Assay Principle
SHP2-IN-31 13[4]Fluorescence-based enzymatic assay
SHP099 71[5]Fluorescence-based enzymatic assay
RMC-4630 ~2-5Biochemical assays
TNO155 11[5]Biochemical assays

Table 2: Cellular Activity - Inhibition of pERK

InhibitorCell LineIC50 (nM)Assay Principle
SHP2-IN-31 Various tumor cellsData not publicly availableWestern Blot or other immunoassays
SHP099 KYSE-520~500Western Blot
RMC-4630 Various cancer cell linesPotent, specific values varyCellular assays
TNO155 EGFR-mutant NSCLC cells<1500[6]Cell viability/proliferation assays

Table 3: Selectivity Profile

InhibitorSelectivity over SHP1Selectivity over other PTPs
SHP2-IN-31 >769-fold (>10,000 nM for SHP1)[4]High
SHP099 HighHigh
RMC-4630 HighHigh
TNO155 HighHigh

Table 4: In Vivo Pharmacokinetics (Mouse)

InhibitorAdministrationKey Findings
SHP2-IN-31 Not publicly availableInhibits tumor growth in xenograft models[4]
SHP099 OralOrally bioavailable and efficacious[7]
RMC-4630 OralFavorable pharmacokinetic properties
TNO155 OralConsistent SHP2 inhibition in patients[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize SHP2 inhibitors.

SHP2 Biochemical Potency Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

  • Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[9] Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.

  • Materials:

    • Recombinant full-length human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM DTT, pH 7.2)

    • Test compounds (e.g., Shp2-IN-31) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound and SHP2 enzyme to the wells of the 384-well plate and incubate at room temperature for a predefined period (e.g., 30 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Principle: SHP2 is a positive regulator of the RAS-MAPK pathway, and its inhibition leads to a decrease in the phosphorylation of ERK (pERK). This change can be detected by Western blotting using a phospho-specific antibody.

  • Materials:

    • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.

    • Determine the IC50 value by plotting the percent inhibition of pERK against the compound concentration.

Mouse Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of an SHP2 inhibitor in a living organism.

  • Principle: The test compound is administered to mice, and blood samples are collected at various time points to measure the drug concentration in the plasma.

  • Materials:

    • Mice (e.g., CD-1 or BALB/c)

    • Test compound formulated for the desired route of administration (e.g., oral gavage)

    • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

    • LC-MS/MS system for drug quantification

  • Procedure:

    • Administer a single dose of the test compound to a cohort of mice.

    • Collect small blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time to generate a pharmacokinetic profile.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Mandatory Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS recruits RAS RAS SOS->RAS activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation SHP2_active->RAS dephosphorylates negative regulators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation promotes Allosteric_Inhibitor Allosteric SHP2 Inhibitor Allosteric_Inhibitor->SHP2_inactive stabilizes inactive state

Caption: The SHP2 signaling cascade and the mechanism of allosteric inhibition.

Experimental Workflow: Cellular pERK Inhibition Assay

pERK_Workflow A 1. Seed Cells B 2. Treat with SHP2 Inhibitor A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Antibody Incubation (pERK, total ERK, GAPDH) F->G H 8. Detection G->H I 9. Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining the cellular potency of SHP2 inhibitors.

Logical Relationship: Allosteric Inhibition Mechanism

Allosteric_Inhibition cluster_states Inactive Inactive SHP2 (Autoinhibited) Active Active SHP2 (Open Conformation) Inactive->Active Signal Activation Active->Inactive Signal Termination Inhibitor Allosteric Inhibitor Inhibitor->Inactive Binds to and stabilizes

Caption: The equilibrium shift caused by an allosteric SHP2 inhibitor.

References

A Comparative Guide to Allosteric SHP2 Inhibitors: On-Target Effects and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the on-target effects of the pioneering allosteric SHP2 inhibitor, SHP099, with other notable inhibitors in its class, TNO155 and RMC-4630. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds in research and development.

Comparison of On-Target Effects

The following table summarizes the key quantitative data for SHP099, TNO155, and RMC-4630, offering a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.

ParameterSHP099TNO155RMC-4630
Biochemical IC50 71 nM[]11 nM[][2]Potent (specific value not publicly disclosed)
Cellular pERK Inhibition IC50 ~320 nM (MV4-11 cells)8 nM (KYSE520 cells)[2]Data not publicly available
Cell Proliferation IC50 1.73 µM (TF-1 cells)100 nM (KYSE520 cells)[2]Disease control rate of 71% in KRAS-mutant NSCLC patients[3]
Oral Bioavailability Orally bioavailable[]Mouse: 78%, Rat: 86%, Monkey: 60%[2]Orally bioavailable[4]

Signaling Pathway and Experimental Workflow

To understand the context of SHP2 inhibition, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow for characterizing an inhibitor's on-target effects.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites on SOS1 RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Inhibitor Allosteric SHP2 Inhibitor (e.g., SHP099) Inhibitor->SHP2_inactive Stabilizes inactive conformation

Figure 1: SHP2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies phosphatase_assay 1. SHP2 Phosphatase Activity Assay ic50_determination 2. Determine IC50 phosphatase_assay->ic50_determination cell_treatment 3. Treat Cancer Cell Lines with Inhibitor ic50_determination->cell_treatment perk_western 4. pERK Western Blot cell_treatment->perk_western target_engagement 5. Cellular Thermal Shift Assay (CETSA) cell_treatment->target_engagement proliferation_assay 6. Cell Proliferation Assay cell_treatment->proliferation_assay xenograft_model 7. Mouse Xenograft Model proliferation_assay->xenograft_model efficacy_assessment 8. Assess Tumor Growth Inhibition xenograft_model->efficacy_assessment

Figure 2: Experimental Workflow for SHP2 Inhibitor Characterization.

Detailed Experimental Protocols

SHP2 Phosphatase Activity Assay (Biochemical IC50 Determination)

This assay measures the enzymatic activity of SHP2 and the potency of an inhibitor in a cell-free system.

Materials:

  • Recombinant full-length human SHP2 protein.

  • A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • A dually phosphorylated peptide from Insulin Receptor Substrate 1 (IRS-1) to activate SHP2.[5]

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[5]

  • 384-well black plates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare a working solution of SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[5]

  • To activate full-length SHP2, pre-incubate it with the dually phosphorylated IRS-1 peptide (e.g., at a 1000-fold molar excess) for 20 minutes at room temperature.[5]

  • Serially dilute the SHP2 inhibitor in DMSO and then in assay buffer.

  • In a 384-well plate, add the SHP2 inhibitor dilutions.

  • Add the activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate (e.g., to a final concentration of 100 µM).

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

pERK Western Blot (Cellular On-Target Effect)

This assay determines the ability of an inhibitor to block the SHP2-mediated activation of the downstream MAPK signaling pathway in cells.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520, MV4-11).

  • Cell culture medium and supplements.

  • SHP2 inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the SHP2 inhibitor for a specified time (e.g., 2-4 hours).

  • If necessary, stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the RTK-SHP2 pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-tERK antibody as a loading control.

  • Quantify the band intensities and normalize the pERK signal to the tERK signal. Plot the normalized values against inhibitor concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA) (Target Engagement)

CETSA is a powerful method to confirm that a compound directly binds to its intended target within a cellular environment.

Materials:

  • Cells expressing the target protein (SHP2).

  • SHP2 inhibitor.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Centrifuge.

  • Equipment for protein quantification (e.g., Western blot, ELISA, or specific enzyme complementation assays).[5]

Procedure:

  • Treat the cells with the SHP2 inhibitor or vehicle control for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[6]

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble SHP2 in each sample using a suitable detection method (e.g., Western blotting for SHP2).

  • Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[5][6]

References

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: RMC-4630 vs. TNO155

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the clinical-stage SHP2 inhibitors RMC-4630 and TNO155, focusing on their mechanism of action, preclinical efficacy, and clinical development. Please note that publicly available information on a compound referred to as "Shp2-IN-25" is not available, preventing its inclusion in this direct comparison.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers. This central role has made SHP2 a compelling target for cancer therapy. This guide provides a comparative overview of two prominent allosteric SHP2 inhibitors, RMC-4630 and TNO155, which have entered clinical development.

Mechanism of Action

Both RMC-4630 and TNO155 are allosteric inhibitors of SHP2. They do not bind to the active site of the phosphatase but rather to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an inactive conformation, preventing its activation and downstream signaling. By inhibiting SHP2, these molecules can suppress the RAS-MAPK pathway, which is crucial for the proliferation of cancer cells driven by receptor tyrosine kinase (RTK) signaling.

Signaling Pathway of SHP2 Inhibition

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling cascade and the point of intervention for inhibitors like RMC-4630 and TNO155.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation Grb2_SOS1 Grb2-SOS1 Complex SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP-GTP exchange via SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor RMC-4630 / TNO155 Inhibitor->SHP2_active Inhibition

Caption: SHP2 signaling pathway and inhibitor action.

Preclinical Data Comparison

While a direct head-to-head preclinical study is not publicly available, data from separate studies on RMC-4630 and TNO155 allow for a comparative overview.

ParameterRMC-4630TNO155
Potency (IC50) Data not publicly disclosed, but described as a potent inhibitor. A homolog, RMC-4550, has an IC50 of 0.583 nM[1].0.011 µM (11 nM)[2]
Selectivity Selective for SHP2.High selectivity for SHP2 over other phosphatases, including SHP1[3].
In Vivo Activity Demonstrated anti-tumor activity in preclinical cancer models, both as a single agent and in combination with other targeted therapies[4]. Showed modulation of the tumor microenvironment[4].Showed tumor growth inhibition in various preclinical models, including in combination with inhibitors of EGFR, BRAF, KRASG12C, and CDK4/6, as well as with an anti-PD-1 antibody[2][5].
Oral Bioavailability Orally bioavailable.Good oral bioavailability demonstrated in multiple species (mouse, rat, dog, monkey)[2].

Clinical Development

Both RMC-4630 and TNO155 have advanced into clinical trials, primarily evaluating their safety and efficacy in combination with other anti-cancer agents.

AspectRMC-4630TNO155
Phase of Development Phase 1/2Phase 1/2
Monotherapy Activity Limited monotherapy activity observed in early trials. A confirmed partial response was seen in a patient with KRASG12C non-small cell lung cancer (NSCLC).Limited monotherapy activity.
Combination Therapies Being evaluated in combination with KRASG12C inhibitors (e.g., sotorasib), MEK inhibitors (e.g., cobimetinib), EGFR inhibitors (e.g., osimertinib), and immune checkpoint inhibitors (e.g., pembrolizumab).Being evaluated in combination with a PD-1 inhibitor (spartalizumab), a CDK4/6 inhibitor (ribociclib), a KRASG12C inhibitor (MRTX849), and others[2].
Reported Clinical Trial Data In a Phase 1 study, the disease control rate was 61% in patients with KRAS-mutant NSCLC and 80% in the KRASG12C NSCLC subgroup.In a Phase 1b study with spartalizumab, the disease control rate was 26.3% across all doses.
Safety Profile The most frequent adverse events include edema, diarrhea, fatigue, anemia, and thrombocytopenia, mostly Grade 1 or 2. Intermittent dosing was generally better tolerated.The safety profiles of combinations were consistent with those of the individual agents, with no new safety signals identified.

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found on clinical trial registries. Below is a generalized workflow for the preclinical evaluation of SHP2 inhibitors.

General Workflow for Preclinical Evaluation of SHP2 Inhibitors

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_tox Toxicology biochemical_assay Biochemical Assay (Enzyme Kinetics, IC50) cell_based_assay Cell-Based Assay (pERK levels, Proliferation) biochemical_assay->cell_based_assay selectivity_panel Selectivity Panel (vs. other phosphatases) cell_based_assay->selectivity_panel pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity_panel->pk_pd xenograft_models Xenograft Tumor Models (Efficacy) pk_pd->xenograft_models combo_studies Combination Studies (Synergy) xenograft_models->combo_studies tox_studies Toxicology Studies (Safety Assessment) combo_studies->tox_studies

Caption: Preclinical evaluation workflow for SHP2 inhibitors.

Biochemical Assays:

  • Enzyme Inhibition Assay: The inhibitory activity of the compounds on purified recombinant SHP2 protein is measured. A common method is a fluorescence-based assay that detects the dephosphorylation of a synthetic phosphopeptide substrate. The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is determined.

Cell-Based Assays:

  • Phospho-ERK Western Blot: Cancer cell lines with known RTK or RAS pathway mutations are treated with the SHP2 inhibitor. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of MAPK pathway signaling.

  • Cell Proliferation Assay: The effect of the inhibitor on the growth of cancer cell lines is measured using assays such as the CellTiter-Glo® luminescent cell viability assay. Cells are incubated with increasing concentrations of the inhibitor for a set period (e.g., 72 hours), and cell viability is quantified.

In Vivo Efficacy Studies:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with the SHP2 inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.

Summary

Both RMC-4630 and TNO155 are promising allosteric SHP2 inhibitors that have demonstrated the potential to inhibit the RAS-MAPK pathway. Preclinical data for both compounds show potent and selective inhibition of SHP2, leading to anti-tumor activity, particularly in combination with other targeted therapies. Clinical data suggest that while monotherapy activity may be limited, the combination of these SHP2 inhibitors with other agents holds promise for treating various solid tumors. The ongoing clinical trials will be crucial in defining the therapeutic role of these agents and identifying the patient populations most likely to benefit from SHP2 inhibition. The lack of public information on "this compound" prevents its comparison in this context.

References

Independent Validation of Published SHP2 Inhibitor Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of publicly available data for prominent SHP2 inhibitors. Due to the absence of independent validation data for the specific compound Shp2-IN-25 in the public domain, this guide focuses on three well-characterized allosteric SHP2 inhibitors: SHP099, TNO155, and RMC-4630. All data presented is collated from published, peer-reviewed literature.

Introduction to SHP2 Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] Allosteric inhibitors of SHP2 stabilize the enzyme in an inactive conformation, preventing its signaling activity.[]

Comparative Analysis of SHP2 Inhibitors

This section provides a comparative overview of the biochemical and cellular potency of SHP099, TNO155, and RMC-4630. The data has been compiled from various sources and is presented to facilitate a comparative understanding of these inhibitors.

InhibitorBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)Cell Line for p-ERK Assay
SHP099 7163PC9
TNO155 11Not directly reported in comparable assayN/A
RMC-4630 1.2914.5 - 27.5NCI-H358

Note: The presented IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. For a definitive comparison, these inhibitors should be evaluated head-to-head in the same assays.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the process of inhibitor validation, the following diagrams are provided.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Promotes activation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2 Inhibits

SHP2 Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay b_start Purified SHP2 Protein b_inhibitor Add SHP2 Inhibitor (e.g., SHP099) b_start->b_inhibitor b_substrate Add Phosphatase Substrate (DiFMUP) b_inhibitor->b_substrate b_measure Measure Fluorescence (Enzyme Activity) b_substrate->b_measure b_ic50 Calculate IC50 b_measure->b_ic50 c_start Culture Cancer Cell Line c_inhibitor Treat cells with SHP2 Inhibitor c_start->c_inhibitor c_stimulate Stimulate with Growth Factor (e.g., EGF) c_inhibitor->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_detect Detect p-ERK levels (e.g., Western Blot, ELISA) c_lyse->c_detect c_ic50 Calculate IC50 c_detect->c_ic50

Inhibitor Validation Workflow

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the validation of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

  • Reagents and Materials:

    • Purified, recombinant full-length SHP2 protein.

    • SHP2 inhibitor compounds (e.g., SHP099, TNO155, RMC-4630) dissolved in DMSO.

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • Phosphatase Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Activating Peptide: dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide.

    • 384-well black, low-volume microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • To each well of the 384-well plate, add the SHP2 enzyme and the activating peptide in assay buffer.

    • Add the diluted inhibitor compounds to the wells and incubate for a predefined period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).

    • The rate of increase in fluorescence is proportional to the SHP2 phosphatase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve with a suitable model.

Cell-Based p-ERK Inhibition Assay

This assay determines the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of the downstream effector ERK.

  • Reagents and Materials:

    • Cancer cell line known to be dependent on SHP2 signaling (e.g., NCI-H358, PC9).

    • Cell culture medium and supplements.

    • SHP2 inhibitor compounds dissolved in DMSO.

    • Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF).

    • Lysis Buffer.

    • Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a suitable secondary antibody.

    • Detection method: Western blot apparatus, ELISA kit, or other immuno-assay platform.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for a few hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of the SHP2 inhibitor for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce the MAPK pathway.

    • Wash the cells with cold PBS and then lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of p-ERK and total ERK in the cell lysates using Western blotting or a quantitative immunoassay like ELISA.

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the percent inhibition of p-ERK phosphorylation for each inhibitor concentration relative to a stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting the dose-response curve.[3]

Conclusion

While a direct independent validation of this compound is not publicly available, the comparative data and methodologies for the well-established inhibitors SHP099, TNO155, and RMC-4630 provide a robust framework for evaluating novel SHP2 inhibitors. The provided protocols and diagrams serve as a guide for researchers aiming to characterize and compare the performance of new chemical entities targeting the SHP2 phosphatase. For a conclusive assessment of any new inhibitor, it is imperative to perform side-by-side comparisons with established compounds under identical experimental conditions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Shp2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Shp2-IN-25, a chemical compound that is harmful if swallowed and can cause serious eye irritation.[1] Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, face shields, lab coats, and chemical-resistant gloves.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[1]
Inhalation Move the person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations.[1] The following protocol provides a general framework that should be adapted to meet the specific requirements of your institution and region.

  • Waste Identification and Segregation :

    • This compound waste, including any unused product and contaminated consumables (e.g., pipette tips, tubes, gloves), must be segregated from general laboratory waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Containerization :

    • Use only designated, properly labeled, and leak-proof containers for collecting this compound waste.[1]

    • The original product container is often suitable for collecting waste of the same material. Handle uncleaned, empty containers as you would the product itself.[1]

    • Ensure the container is compatible with the chemical properties of this compound to prevent degradation or reaction.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include information on the hazards associated with the chemical (e.g., "Harmful," "Eye Irritant").[1]

    • Indicate the accumulation start date and the name of the principal investigator or lab group.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA), which is typically a secondary containment bin within or near the laboratory.[2]

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Disposal :

    • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a well-ventilated area A->B C Is the this compound waste (solid or liquid)? B->C D Place in a designated, labeled hazardous waste container for solids C->D Solid E Place in a designated, labeled hazardous waste container for liquids C->E Liquid F Store sealed container in a Satellite Accumulation Area (SAA) D->F E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Disposal by an approved waste management facility G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.